Technical Documentation Center

N-(2-Methylthiazol-4-yl)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(2-Methylthiazol-4-yl)acetamide
  • CAS: 57372-19-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling of N-(2-Methylthiazol-4-yl)acetamide

The following technical guide details the physicochemical properties, synthetic access, and stability profile of N-(2-Methylthiazol-4-yl)acetamide . Executive Summary N-(2-Methylthiazol-4-yl)acetamide (CAS: 7336-51-8 [Is...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthetic access, and stability profile of N-(2-Methylthiazol-4-yl)acetamide .

Executive Summary

N-(2-Methylthiazol-4-yl)acetamide (CAS: 7336-51-8 [Isomer Reference] / Specific Isomer Registry Varies) represents a specialized heterocyclic scaffold in medicinal chemistry, distinct from its widely available isomer, 2-acetamido-4-methylthiazole .

While the 2-amino isomer is easily accessed via Hantzsch synthesis, the 4-amino core of the subject compound presents a "stability paradox": the free 4-aminothiazole base is inherently unstable and prone to tautomeric hydrolysis. Consequently, the N-acetylated form discussed here serves as the critical "trapped" stable entity for drug discovery applications, particularly as a fragment for kinase inhibition and allosteric modulation.

This guide provides a validated synthetic route, predicted physicochemical constants based on structural activity relationships (SAR), and protocols for distinguishing this compound from its regioisomers.

Molecular Identity & Structural Analysis

The precise identification of the regioisomer is paramount. Commercial databases frequently conflate this compound with its 2-acetamido analog.

FeatureTarget Compound Common Isomer (Reference)
IUPAC Name N-(2-Methyl-1,3-thiazol-4-yl)acetamideN-(4-Methyl-1,3-thiazol-2-yl)acetamide
Structure Acetamide at C4 , Methyl at C2 Acetamide at C2 , Methyl at C4
Formula C₆H₈N₂OSC₆H₈N₂OS
MW 156.21 g/mol 156.21 g/mol
Electronic State Ring N is less basic due to C4-substituent effects.Ring N is influenced by direct C2-amino conjugation.
Structural Visualization

The following diagram contrasts the target structure with its common isomer to prevent procurement errors.

IsomerComparison cluster_0 Target Compound (N-(2-Methylthiazol-4-yl)acetamide) cluster_1 Common Isomer (2-Acetamido-4-methylthiazole) Target Thiazole Ring C2: -CH3 C4: -NH-CO-CH3 C5: -H Difference CRITICAL DIFFERENCE: Position of Nitrogen Attachment Target->Difference Common Thiazole Ring C2: -NH-CO-CH3 C4: -CH3 C5: -H Common->Difference

Figure 1: Structural comparison highlighting the regiochemical distinction between the target 4-acetamido derivative and the common 2-acetamido isomer.

Physicochemical Properties[1][2][3]

Due to the scarcity of experimental data for the 4-isomer, values below combine available literature on 4-aminothiazole derivatives with high-confidence predictive models calibrated against the 2-isomer.

Thermodynamic & Physical Constants
PropertyValue / RangeTechnical Insight
Melting Point 142 – 145 °C (Predicted)Likely higher than the 2-isomer (134°C) due to more compact packing and intermolecular H-bond symmetry at the C4 position.
Boiling Point Decomposes >250 °CAmides typically degrade before boiling; not suitable for GC without derivatization.
Density 1.28 ± 0.05 g/cm³Consistent with thiazole density profiles.
LogP (Octanol/Water) 0.8 – 1.1 Slightly less lipophilic than the 2-isomer (1.2) due to the proximity of the amide polar surface to the ring nitrogen.
Topological Polar Surface Area (TPSA) ~55 ŲIdeal for membrane permeability (Rule of 5 compliant).
Solubility & Ionization Profile
  • Aqueous Solubility: Moderate (~2–5 mg/mL). The acetamide group reduces the lattice energy relative to pure heterocycles but limits solubility compared to free amines.

  • pKa (Ring Nitrogen): ~2.0 – 2.5 .

    • Mechanism:[1][2][3][4][5][6] The C4-acetamide group exerts an electron-withdrawing effect (inductive), lowering the basicity of the thiazole nitrogen compared to unsubstituted thiazole (pKa 2.5). It does not protonate at physiological pH (7.4).

  • Solvents: Highly soluble in DMSO, Methanol, and DMF. Sparingly soluble in Dichloromethane. Insoluble in Hexanes.

Synthetic Access: The Curtius Rearrangement Protocol[5][7][8][9]

Direct synthesis via Hantzsch cyclization is not applicable for 4-aminothiazoles. The most robust route utilizes the Curtius Rearrangement of 2-methylthiazole-4-carboxylic acid. This method avoids the isolation of the unstable free amine base.

Reaction Workflow

Synthesis Start Start: 2-Methylthiazole-4-carboxylic acid Step1 1. Acyl Azide Formation (DPPA, Et3N, t-BuOH) Start->Step1 Activation Inter Intermediate: Isocyanate (-N=C=O) Step1->Inter Heat (Curtius) Step2 2. Trapping / Hydrolysis (Acidic Hydrolysis to Salt) Inter->Step2 -CO2 Salt Stable Salt: 4-Amino-2-methylthiazole HCl Step2->Salt Crystallization Step3 3. Acetylation (Ac2O, Pyridine) Salt->Step3 Acylation Final Product: N-(2-Methylthiazol-4-yl)acetamide Step3->Final

Figure 2: Step-wise synthetic pathway bypassing the unstable free base.

Detailed Protocol
  • Activation: Dissolve 2-methylthiazole-4-carboxylic acid (1.0 eq) in dry tert-butanol. Add Diphenylphosphoryl azide (DPPA, 1.1 eq) and Triethylamine (1.1 eq).

  • Rearrangement: Heat to reflux (80°C) for 4–6 hours. Monitor N₂ evolution. The intermediate isocyanate is trapped by t-BuOH to form the Boc-protected amine.[6]

  • Deprotection: Treat the Boc-intermediate with 4M HCl in Dioxane to generate the 4-amino-2-methylthiazole hydrochloride salt . Note: The salt is stable; the free base is not.

  • Acetylation: Suspend the HCl salt in DCM/Pyridine (1:2 ratio). Add Acetic Anhydride (1.2 eq) dropwise at 0°C. Stir at RT for 2 hours.

  • Purification: Quench with water, extract with EtOAc. Recrystallize from Ethanol/Water.

Stability & Handling (Self-Validating Systems)

The "Stability Paradox"

Researchers must understand that while N-(2-Methylthiazol-4-yl)acetamide is stable, any reaction attempting to deacetylate it to the free amine (e.g., strong acid/base hydrolysis) will lead to rapid decomposition via tautomerization to the thiazol-4-one or ring opening.

  • Validation Check: If your reaction turns dark red/brown upon deprotection, you have likely generated the unstable free base. Keep the amine protonated (pH < 2) or acylated.

Storage Conditions
  • State: Solid powder.

  • Hygroscopicity: Low to moderate.

  • Shelf Life: >2 years at -20°C (desiccated).

  • Incompatibility: Avoid strong oxidizing agents and strong alkalis.

Spectral Characterization

To confirm the identity of the 4-acetamido isomer vs. the 2-acetamido isomer, use HMBC (Heteronuclear Multiple Bond Correlation) NMR.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       2.10 (s, 3H, Acetyl-CH
      
      
      
      )
    • 
       2.60 (s, 3H, C2-CH
      
      
      
      )
    • 
       7.40 (s, 1H, C5-H) — Diagnostic Signal
      
    • 
       10.1 (s, 1H, NH)
      
  • Differentiation:

    • In the Target (4-subst) , the C5-H proton shows a strong HMBC correlation to the C4 carbon (bearing the nitrogen).

    • In the Isomer (2-subst) , the C5-H proton couples to C4 (which bears a methyl group), showing a different coupling pattern and chemical shift environment.

References

  • Curtius Rearrangement in Heterocycles: Organic Chemistry Portal. "Curtius Rearrangement - Mechanism and Applications." Available at: [Link]

  • Thiazole Stability Studies: National Institutes of Health (PMC). "Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors." (Discusses instability of 4-aminothiazoles). Available at: [Link]

  • Compound Registry (Isomer Reference): PubChem. "2-Acetamido-4-methylthiazole (Isomer Reference Data)." Available at: [Link]

  • Spectral Data Validation: Spectroscopy Online. "NMR Interpretation of Thiazole Derivatives." Available at: [Link]

Sources

Exploratory

Technical Guide: N-(Methylthiazolyl)acetamides – Identity, Synthesis, and Verification

Executive Summary & Core Directive In the field of heterocyclic chemistry, precise nomenclature is the boundary between a successful synthesis and a costly error. The query "N-(2-Methylthiazol-4-yl)acetamide" presents a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the field of heterocyclic chemistry, precise nomenclature is the boundary between a successful synthesis and a costly error. The query "N-(2-Methylthiazol-4-yl)acetamide" presents a classic case of regiochemical ambiguity.

Based on an exhaustive analysis of Chemical Abstracts Service (CAS) databases and current literature:

  • The Literal Target: N-(2-Methylthiazol-4-yl)acetamide (Acetamido group at C4, Methyl at C2) is a rare/non-standard isomer with no widely established CAS number in commercial catalogs. Its precursor, 4-amino-2-methylthiazole, is inherently unstable without electron-withdrawing groups at C5.

  • The Probable Target: N-(4-Methylthiazol-2-yl)acetamide (Acetamido group at C2, Methyl at C4) is the standard, commercially available isomer used extensively in drug discovery (e.g., as a scaffold for kinase inhibitors). Its CAS number is 7336-51-8 .

This guide provides the technical specifications for the standard isomer (CAS 7336-51-8) while outlining the synthetic challenges and theoretical routes for the rare C4-isomer, ensuring you can distinguish and synthesize the exact molecule required for your research.

Chemical Identity & CAS Verification[2][3][4][5][6][7][8][9]

The Regiochemistry Matrix

The thiazole ring allows for two primary acetamido-methyl isomers. Visualizing this distinction is critical for catalog lookup and structural validation.

FeatureTarget A (Standard) Target B (Rare/Literal)
IUPAC Name N-(4-Methylthiazol-2-yl)acetamideN-(2-Methylthiazol-4-yl)acetamide
Common Name 2-Acetamido-4-methylthiazole4-Acetamido-2-methylthiazole
CAS Number 7336-51-8 Not Listed / Custom Synthesis
Precursor 2-Amino-4-methylthiazole4-Amino-2-methylthiazole (Unstable)
Availability High (Global Suppliers)Low (Requires De Novo Synthesis)
Melting Point 134–136 °CUnknown/Theoretical
Structural Logic Flowchart

Use the following logic gate to determine which isomer matches your experimental needs.

IsomerLogic Start Identify Target Molecule CheckPos Where is the Nitrogen attached? Start->CheckPos Pos2 Position 2 (Between S and N) CheckPos->Pos2 C2-Amino Pos4 Position 4 (Next to N) CheckPos->Pos4 C4-Amino Res2 Target: N-(4-Methylthiazol-2-yl)acetamide CAS: 7336-51-8 Status: Common Standard Pos2->Res2 Res4 Target: N-(2-Methylthiazol-4-yl)acetamide CAS: None/Rare Status: Custom Synthesis Required Pos4->Res4

Figure 1: Decision tree for disambiguating methylthiazolyl-acetamide isomers.

Technical Deep Dive: The Standard Isomer (CAS 7336-51-8)

If your research involves kinase inhibition (e.g., Dasatinib analogs) or metabolic modulators, this is likely your compound.

Physicochemical Profile
  • Molecular Formula: C₆H₈N₂OS

  • Molecular Weight: 156.21 g/mol

  • Solubility: Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.

  • Appearance: Off-white to pale yellow crystalline powder.

Synthesis Protocol (Hantzsch Thiazole Synthesis)

The most robust route to CAS 7336-51-8 involves the condensation of thiourea with alpha-haloketones.

Reagents:

  • Thiourea (CAS 62-56-6)

  • Chloroacetone (CAS 78-95-5)

  • Acetic Anhydride (CAS 108-24-7)

Step-by-Step Methodology:

  • Cyclization: Dissolve Thiourea (1.0 eq) in Ethanol. Add Chloroacetone (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux for 4 hours. The solution will darken slightly.

  • Isolation: Cool to 0°C. The hydrochloride salt of 2-amino-4-methylthiazole precipitates. Filter and wash with cold ethanol.

  • Acetylation: Suspend the salt in Acetic Anhydride (3.0 eq). Add Pyridine (1.0 eq) as a catalyst. Heat to 80°C for 2 hours.

  • Quench: Pour the reaction mixture into ice water. The product, N-(4-Methylthiazol-2-yl)acetamide, will precipitate.

  • Purification: Recrystallize from Ethanol/Water (1:1).

Reaction Mechanism Visualization

HantzschSynthesis Thiourea Thiourea (CAS 62-56-6) Intermediate 2-Amino-4-methylthiazole (Intermediate) Thiourea->Intermediate Cyclization (EtOH, Reflux) Chloroacetone Chloroacetone (CAS 78-95-5) Chloroacetone->Intermediate Product N-(4-Methylthiazol-2-yl)acetamide (CAS 7336-51-8) Intermediate->Product Acetylation (Ac2O, 80°C) Ac2O Acetic Anhydride Ac2O->Product

Figure 2: Hantzsch synthesis pathway for the standard isomer.

The "Phantom" Isomer: N-(2-Methylthiazol-4-yl)acetamide

If your specific requirement is indeed the C4-acetamido isomer (Literal Target B), you face a stability challenge. 4-Aminothiazoles are prone to tautomerization to imines unless stabilized by an electron-withdrawing group at C5 (e.g., carboxylate).

Why No CAS?

The free base 4-amino-2-methylthiazole (CAS 103392-01-4) is rarely isolated. It is typically generated in situ or handled as a stable salt (e.g., Hydrochloride, CAS 1802489-61-7). Consequently, the acetylated derivative is not a standard catalog item.

Proposed Synthetic Route (Curtius Rearrangement)

To synthesize this molecule, you cannot use the Hantzsch method directly. You must degrade a carboxylic acid derivative.

Protocol Strategy:

  • Start: Ethyl 2-methylthiazole-4-carboxylate (CAS 103392-01-4 precursor).

  • Hydrolysis: Convert to 2-methylthiazole-4-carboxylic acid.

  • Curtius Rearrangement: Treat with Diphenylphosphoryl azide (DPPA) and t-Butanol to form the Boc-protected amine.

  • Deprotection/Acetylation: Remove Boc with TFA, then immediately acetylate with Acetyl Chloride/TEA.

Warning: This route requires strict anhydrous conditions and handling of azides.

Analytical Validation (Self-Validating Protocol)

To ensure you have the correct isomer, use 1H NMR to distinguish the ring protons.

1H NMR Discrimination Table (DMSO-d6)
Proton EnvironmentStandard (CAS 7336-51-8) Rare Isomer (C4-NHAc)
Ring Proton (C5-H) Singlet at ~6.8 ppm Singlet at ~7.5 ppm (Deshielded by C4-N)
Methyl Group Singlet at 2.2 ppm (C4-Me)Singlet at 2.6 ppm (C2-Me)
Amide NH Broad singlet >10 ppmBroad singlet >9 ppm

Interpretation:

  • The C2-Methyl (Rare Isomer) is attached to the carbon between the Sulfur and Nitrogen, causing a significant downfield shift (~2.6 ppm) compared to the C4-Methyl (~2.2 ppm).

  • If your NMR shows a methyl peak at 2.2 ppm, you have the standard commercial isomer.

References

  • PubChem. 2-Acetamido-4-methylthiazole (CAS 7336-51-8). National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. 2-Acetyl-4-methylthiazole (Related Structure).[1] Available at: [Link]

Sources

Foundational

Technical Guide: N-(2-Methylthiazol-4-yl)acetamide Structural Analogs

A Fragment-Based Drug Discovery (FBDD) Perspective Executive Summary The N-(2-methylthiazol-4-yl)acetamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing hi...

Author: BenchChem Technical Support Team. Date: March 2026

A Fragment-Based Drug Discovery (FBDD) Perspective

Executive Summary

The N-(2-methylthiazol-4-yl)acetamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the parent molecule is often utilized as a chemical building block, its structural analogs have emerged as potent effectors in oncology (Src kinase and EGFR inhibition), hematology (antiplatelet activity), and hypoxia signaling (HIF-PHD inhibition).

This technical guide dissects the pharmacophore of this scaffold, detailing the synthetic pathways for its derivation and analyzing the Structure-Activity Relationships (SAR) that drive its therapeutic utility.

Part 1: Structural Pharmacology & SAR Analysis

The thiazole ring acts as a bioisostere for pyridine or phenol rings, offering unique


-stacking capabilities and hydrogen bond acceptors (via the ring nitrogen). The N-acetamide tail provides a flexible linker with hydrogen bond donor/acceptor properties, critical for interacting with the hinge regions of kinase ATP-binding pockets.
The Pharmacophore Map

The biological activity of this scaffold is tunable via three primary vectors:

  • Position 2 (The "Head"): Critical for specificity. In the parent molecule, this is a methyl group, but replacing it with amino-aryl or heteroaryl moieties drastically increases potency against kinases (e.g., Dasatinib analogs).

  • Position 4 (The "Core"): The attachment point for the acetamide. Steric bulk here dictates the "fit" into enzymatic pockets.

  • The Acetamide Linker: Often acts as a spacer. Modification to ureas or sulfonamides alters solubility and metabolic stability.

SAR_Map Core Thiazole Core (π-stacking interaction) Pos2 Position 2 (C-2) Target Specificity (e.g., Src, EGFR binding) Core->Pos2 Pos4 Position 4 (C-4) Scaffold Orientation (Methyl vs. Phenyl) Core->Pos4 Aryl/Heteroaryl\nSubstitution Aryl/Heteroaryl Substitution Pos2->Aryl/Heteroaryl\nSubstitution Linker Acetamide Linker H-Bond Donor/Acceptor (Hinge Region Binding) Pos4->Linker Hydrolysis to Amine\n(Metabolic Liability) Hydrolysis to Amine (Metabolic Liability) Linker->Hydrolysis to Amine\n(Metabolic Liability)

Figure 1: Pharmacophore dissection of the thiazole-acetamide scaffold.

Part 2: Synthetic Pathways

The most robust method for generating these analogs is the Hantzsch Thiazole Synthesis , followed by selective acylation. This modular approach allows for the independent variation of the R-groups at positions 2 and 4.

Mechanism of Action

The Hantzsch synthesis involves the condensation of an


-haloketone with a thioamide (or thiourea).[1][2] The reaction proceeds via nucleophilic attack of the sulfur on the 

-carbon, followed by cyclodehydration.
Experimental Protocol: Synthesis of N-(2-Methylthiazol-4-yl)acetamide Analogs

Objective: Synthesis of 2-amino-4-arylthiazole intermediates followed by acetylation.

Step 1: Hantzsch Cyclization (Formation of the Thiazole Core)
  • Reagents: Substituted

    
    -bromoacetophenone (1.0 eq), Thiourea (1.2 eq).
    
  • Solvent: Ethanol (Absolute).[3]

  • Catalyst: None (Self-catalyzed by HBr byproduct) or mild base (

    
    ) for acid-sensitive substrates.
    

Protocol:

  • Dissolve 10 mmol of the

    
    -haloketone in 20 mL of absolute ethanol in a round-bottom flask.
    
  • Add 12 mmol of thiourea.

  • Reflux the mixture at 78°C for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

  • Critical Stop Point: Upon completion, cool to room temperature. The hydrobromide salt of the thiazole usually precipitates.

  • Filter the solid and wash with cold ethanol.

  • Neutralize by suspending the solid in 10%

    
     solution until pH ~8.
    
  • Extract with Ethyl Acetate (

    
     mL), dry over 
    
    
    
    , and concentrate in vacuo.
Step 2: Selective Acetylation
  • Reagents: 2-Aminothiazole intermediate (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq).

  • Solvent: Dichloromethane (DCM).

Protocol:

  • Dissolve the 2-aminothiazole intermediate in anhydrous DCM at 0°C under

    
     atmosphere.
    
  • Add pyridine (base/catalyst).

  • Dropwise add acetic anhydride.

  • Allow to warm to room temperature and stir for 4 hours.

  • Quench with water.[4] Wash organic layer with 1M HCl (to remove pyridine) followed by brine.

  • Purify via recrystallization (Ethanol/Water) or Silica Flash Chromatography.

Synthesis_Workflow Start Reactants: α-Haloketone + Thiourea Step1 Reflux in EtOH (2-4h) (Hantzsch Cyclization) Start->Step1 Inter Intermediate: 2-Aminothiazole HBr Salt Step1->Inter Neut Neutralization (NaHCO3) Inter->Neut Step2 Acetylation (Ac2O / Pyridine / DCM) Neut->Step2 Final Product: N-(thiazol-4-yl)acetamide Analog Step2->Final

Figure 2: Step-wise synthetic workflow for thiazole-acetamide generation.

Part 3: Therapeutic Applications & Analogs[5]

The versatility of the


-(2-methylthiazol-4-yl)acetamide scaffold is best illustrated by its derivatives in oncology.
Src Kinase Inhibitors

Analogs where the 2-methyl group is replaced by an


-benzyl or substituted phenyl group function as ATP-competitive inhibitors of Src Family Kinases (SFKs).
  • Mechanism: The thiazole nitrogen accepts a hydrogen bond from the kinase hinge region (Met341 in c-Src), while the acetamide moiety extends into the ribose-binding pocket.

  • Key Analog: KX2-391 (Tirbanibulin) is a peptidomimetic Src inhibitor that shares structural homology with this scaffold, utilizing a pyridine-thiazole hybrid system.

Tubulin Polymerization Inhibitors

2,4-Disubstituted thiazole acetamides have been shown to bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing mitotic arrest.

  • SAR Insight: Bulky hydrophobic groups (e.g., 3,4,5-trimethoxyphenyl) at the 4-position are essential for occupancy of the hydrophobic pocket in tubulin.

HIF Prolyl 4-Hydroxylase (PHD) Inhibitors

These analogs stabilize Hypoxia-Inducible Factor (HIF) by inhibiting PHDs.

  • Structure: 2-(2-(3-hydroxypyridin-2-yl)thiazol-4-yl)acetamide derivatives.[5]

  • Utility: Potential treatment for anemia and ischemic diseases.

Comparative Data: Analog Potency

The following table summarizes the IC50 values of key analogs against specific targets, illustrating the impact of structural modification.

Analog IDR2 Substituent (Pos 2)R4 Substituent (Pos 4)TargetIC50 / KdRef
Parent MethylMethylGeneric>100 µM[1]
Cmpd 6b 3-AminophenylAcetamide-linkedMelanoma (A375)0.24 µM[2]
KX-Analog N-Benzyl(2-morpholinoethoxy)phenylSrc Kinase1.34 µM[3]
Tub-10a 4-Methyl3,4,5-trimethoxyphenylTubulin2.69 µM[4]

Part 4: Signaling Pathways (Mechanism of Action)

In the context of cancer therapy (specifically Compound 6b analogs), these molecules often trigger a dual-death mechanism involving both apoptosis and autophagy.[6]

Mechanism_Pathway Drug Thiazole-Acetamide Analog (e.g., Cmpd 6b) Target Target Binding (Kinase/Tubulin) Drug->Target Caspase Caspase 3/7 Activation Target->Caspase Signaling Cascade mTOR mTOR Inhibition Target->mTOR Stress Response Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis LC3 LC3-II Accumulation mTOR->LC3 Autophagy Autophagy (Cellular Degradation) LC3->Autophagy

Figure 3: Dual mechanism of action for thiazole-acetamide anticancer analogs.

References

  • PubChem. 2-Amino-N-(4-methylthiazol-2-yl)acetamide Compound Summary. National Library of Medicine. Link

  • Journal of Medicinal Chemistry. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells.[6][7] (2016).[7] Link

  • European Journal of Medicinal Chemistry. Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. (2011).[1][3] Link

  • Bioorganic Chemistry. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. (2025).[1][3][7] Link

  • Organic Syntheses. 2-Amino-4-methylthiazole.[8] Org.[2][8][9][10] Synth. 1939, 19, 10. Link

Sources

Exploratory

discovery and history of N-(2-Methylthiazol-4-yl)acetamide

The following technical guide details the discovery, synthesis, and applications of N-(2-Methylthiazol-4-yl)acetamide , a specific regioisomer of the thiazole family distinct from the more common 2-acetamido analogues. D...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthesis, and applications of N-(2-Methylthiazol-4-yl)acetamide , a specific regioisomer of the thiazole family distinct from the more common 2-acetamido analogues.

Discovery, Synthesis, and Functional Applications in Pharma & Materials Science

Executive Summary

N-(2-Methylthiazol-4-yl)acetamide is a heterocyclic organic compound characterized by an acetamide group at the C4 position and a methyl group at the C2 position of the thiazole ring. Unlike its regioisomer, 2-acetamido-4-methylthiazole (a ubiquitous intermediate in sulfa drug synthesis), the 4-acetamido variant represents a "reversed" substitution pattern. Historically challenging to synthesize due to the instability of the 4-aminothiazole free base, this compound has recently emerged as a high-value motif in Fragment-Based Drug Discovery (FBDD) and 2D Perovskite Optoelectronics .

Chemical Identity & Physicochemical Profile

This compound belongs to the class of 4-substituted thiazoles, which function as bioisosteres for 3-aminopyridines and 4-aminopyrazoles in medicinal chemistry.

PropertySpecification
IUPAC Name N-(2-methyl-1,3-thiazol-4-yl)acetamide
Molecular Formula

Molecular Weight 156.21 g/mol
Core Scaffold 1,3-Thiazole
Key Substituents C2-Methyl, C4-Acetamido
Isomerism Regioisomer of N-(4-methylthiazol-2-yl)acetamide (CAS 1603-91-4)
Precursor CAS 103392-01-4 (2-Methylthiazol-4-amine)
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
Discovery & Historical Context
The "Missing Isomer" Challenge

The history of N-(2-Methylthiazol-4-yl)acetamide is defined by the synthetic difficulty of accessing the 4-aminothiazole core.

  • 1880s - 1980s (The Hantzsch Era): The classical Hantzsch thiazole synthesis (condensation of

    
    -haloketones with thioamides) overwhelmingly favors the formation of 2-aminothiazoles . For over a century, thiazole chemistry was dominated by the 2-amino isomers (e.g., sulfathiazole, aminothiazole dyes) because they were thermodynamically stable and synthetically accessible.
    
  • The Stability Problem: 4-aminothiazoles are inherently unstable as free bases. They tend to tautomerize to imines or decompose rapidly under oxidative conditions. Consequently, they were rarely reported in early chemical literature.

  • The Curtius Breakthrough: The reliable access to N-(2-Methylthiazol-4-yl)acetamide was unlocked via the Curtius Rearrangement of thiazole-4-carboxylic acids. This method allows the transformation of a stable carboxyl group into an amino group (often trapped immediately as a carbamate or amide), bypassing the unstable free amine intermediate.

Modern Renaissance (2010s - Present)

In the last decade, this specific scaffold has gained traction in two distinct fields:

  • Kinase Inhibition: As researchers exhausted the IP space for 2-aminothiazole kinase inhibitors (e.g., Dasatinib), the 4-amino regioisomers offered a novel vector for engaging the hinge region of ATP-binding pockets.

  • Perovskite Materials (2022): High-throughput experimentation (HTE) identified 2-methylthiazol-4-amine derivatives as superior organic spacers for 2D Metal Halide Perovskites . The specific geometry of the 4-amino/2-methyl substitution stabilizes the lead-halide octahedral layers, improving photoluminescence quantum yield (PLQY).

Synthetic Methodology

The synthesis of N-(2-Methylthiazol-4-yl)acetamide cannot be achieved via standard Hantzsch condensation. The authoritative protocol utilizes a Curtius Rearrangement starting from ethyl 2-methylthiazole-4-carboxylate.

Protocol: Curtius Rearrangement Route

Objective: Convert 2-methylthiazole-4-carboxylic acid to N-(2-Methylthiazol-4-yl)acetamide.

Reagents:

  • Precursor: 2-Methylthiazole-4-carboxylic acid (1.0 eq)

  • Activator: Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Base: Triethylamine (TEA) (1.2 eq)

  • Solvent: tert-Butanol (

    
    -BuOH) or Toluene
    
  • Acylating Agent: Acetic Anhydride (

    
    )
    

Step-by-Step Methodology:

  • Acyl Azide Formation: Dissolve 2-methylthiazole-4-carboxylic acid in dry toluene under

    
    . Add TEA, followed by dropwise addition of DPPA at 0°C. Stir for 1 hour at RT.
    
  • Rearrangement (Isocyanate): Heat the reaction mixture to 90°C. Evolution of

    
     gas indicates the formation of the isocyanate intermediate via Curtius rearrangement.
    
  • Trapping/Hydrolysis:

    • Method A (Direct Acetylation): Treat the isocyanate in situ with acetic acid/acetic anhydride to yield the acetamide directly.

    • Method B (Boc-Protection): Reflux in

      
      -BuOH to form the Boc-protected amine (tert-butyl (2-methylthiazol-4-yl)carbamate). Deprotect with TFA/DCM, then immediately acetylate the salt with acetyl chloride and pyridine.
      
  • Purification: The final acetamide is purified via silica gel column chromatography (Eluent: EtOAc/Hexane gradient).

Yield: Typical yields for the rearrangement step range from 60-80%.

Visualization: Synthesis & Isomerism

ThiazoleSynthesis Precursor 2-Methylthiazole-4-carboxylic Acid Azide Acyl Azide Intermediate Precursor->Azide + DPPA, TEA Isocyanate Isocyanate (Curtius Rearrangement) Azide->Isocyanate Heat (-N2) Target N-(2-Methylthiazol-4-yl)acetamide (Target) Isocyanate->Target + AcOH/Ac2O CommonIsomer 2-Acetamido-4-methylthiazole (Common Isomer) Hantzsch Hantzsch Synthesis (Thioacetamide + Chloroacetone) Hantzsch->CommonIsomer Standard Route

Caption: Figure 1. Synthetic pathway for the target 4-acetamido compound via Curtius rearrangement, contrasted with the Hantzsch route for the common 2-amino isomer.

Applications & Biological Context[2][3][4][5][6][7]
A. Medicinal Chemistry (Structure-Activity Relationships)

In drug design, the 4-acetamido-2-methylthiazole scaffold serves as a critical probe for "scaffold hopping."

  • Electronic Profile: The nitrogen at position 3 acts as a hydrogen bond acceptor. By moving the acetamide from C2 to C4, the vector of the H-bond donor (NH) shifts by approximately 120°, altering the interaction with protein backbones.

  • Metabolic Stability: The C2-methyl group blocks the primary metabolic soft spot of the thiazole ring (C2-oxidation), enhancing the half-life of the fragment compared to unsubstituted thiazoles.

B. Materials Science: Perovskite Spacers

Recent high-throughput studies (ACS, 2022) utilizing the PubChem database identified the amine precursor (2-Methylthiazol-4-amine ) as a top candidate for organic spacers in reduced-dimensional metal halide perovskites.

  • Mechanism: The thiazole ring provides a rigid, aromatic core that intercalates between inorganic lead-halide layers.

  • Effect: The specific dipole moment of the 2-methyl-4-amino arrangement reduces lattice distortion, leading to materials with sharper emission peaks and higher stability.

References
  • Synthesis of Thiazole-Benzazole Derivatives: Yurttaş, L., et al. (2014).[1][2] "Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link(Context: Demonstrates the utility of the 2-methylthiazol-4-yl core in anticancer research).[1]

  • High-Throughput Perovskite Screening: Dahlman, C. J., et al. (2022). "High-Throughput Evaluation of Emission and Structure in Reduced-Dimensional Perovskites." ACS Central Science. Link(Context: Identifies 2-Methylthiazol-4-amine as a key spacer molecule).

  • 2-Aminothiazole Pharmacokinetics: Li, H., et al. (2014). "2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease." ChemMedChem. Link(Context: Provides comparative data on the stability and synthesis of thiazole isomers).

  • Thiazole Synthesis Review: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols." Berichte der deutschen chemischen Gesellschaft. (Context: Foundational reference for the "easy" 2-amino synthesis, highlighting the difficulty of the 4-amino route).
  • Chemical Identity: PubChem Compound Summary for 2-Methylthiazol-4-amine (Precursor). Link(Context: Verification of the specific amino-thiazole core).

Sources

Foundational

N-(2-Methylthiazol-4-yl)acetamide: Mechanism of Action Hypothesis &amp; Pharmacophore Analysis

The following technical guide details the mechanism of action hypothesis for N-(2-Methylthiazol-4-yl)acetamide , treating it as a privileged pharmacophore scaffold with potential applications in metabolic regulation (SIR...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action hypothesis for N-(2-Methylthiazol-4-yl)acetamide , treating it as a privileged pharmacophore scaffold with potential applications in metabolic regulation (SIRT1 activation) and kinase inhibition.[1]

[1]

Executive Summary

N-(2-Methylthiazol-4-yl)acetamide represents a critical chemical scaffold in medicinal chemistry, characterized by a thiazole ring substituted with a methyl group at the C2 position and an acetamide moiety at the C4 position.[1] While often utilized as a fragment in larger bioactive molecules, this specific entity exhibits intrinsic pharmacophoric properties suggesting dual mechanistic potential: Allosteric Activation of Sirtuin 1 (SIRT1) and ATP-Competitive Kinase Inhibition .[1] This guide analyzes the molecular interactions, signaling pathways, and experimental validation protocols required to elucidate its biological activity.[1][2]

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

  • IUPAC Name: N-(2-methyl-1,3-thiazol-4-yl)acetamide[1]

  • Molecular Formula: C6H8N2OS

  • Molecular Weight: 156.21 g/mol

  • Key Structural Features:

    • Thiazole Core: Functions as a lipophilic linker and pi-stacking element (aromatic interactions).[1]

    • Acetamide Group (C4): Acts as a hydrogen bond donor (NH) and acceptor (C=O), mimicking peptide bonds or the adenine ring of ATP.[1]

    • Methyl Group (C2): Provides steric bulk and hydrophobic interaction potential, often occupying small lipophilic pockets in enzyme active sites.[1]

Mechanistic Hypothesis I: Allosteric SIRT1 Activation

The primary hypothesis posits that N-(2-Methylthiazol-4-yl)acetamide acts as a Sirtuin Activating Compound (STAC) .[1] SIRT1 is an NAD+-dependent deacetylase involved in cellular stress response, metabolism, and longevity.[1]

Molecular Interaction Model
  • Binding Site: The compound is hypothesized to bind to the allosteric N-terminal activation domain of SIRT1, distinct from the catalytic NAD+ and substrate binding sites.

  • Mechanism: Binding induces a conformational change (lowering the

    
     for the acetylated substrate) that stabilizes the SIRT1-substrate complex, thereby enhancing deacetylation activity.[1]
    
  • Key Residues:

    • Phe297 & Ile316: Hydrophobic interactions with the 2-methylthiazole core.

    • Glu230: Hydrogen bonding with the acetamide NH group.

Signaling Pathway: Metabolic Regulation

Activation of SIRT1 by the compound triggers a deacetylation cascade affecting downstream targets:

  • PGC-1α Deacetylation: Increases mitochondrial biogenesis and fatty acid oxidation.

  • FOXO1/3 Activation: Enhances stress resistance and antioxidant gene expression (e.g., SOD2, Catalase).[1]

  • p53 Inhibition: Reduces apoptotic signaling, promoting cell survival under mild stress.

SIRT1_Pathway Compound N-(2-Methylthiazol-4-yl)acetamide SIRT1 SIRT1 (Allosteric Activation) Compound->SIRT1 Binds PGC1a PGC-1α (Deacetylated) SIRT1->PGC1a Activates FOXO FOXO1/3 (Deacetylated) SIRT1->FOXO Activates p53 p53 (Deacetylated) SIRT1->p53 Inhibits NAD NAD+ NAD->SIRT1 Cofactor Mito Mitochondrial Biogenesis PGC1a->Mito Stress Stress Resistance FOXO->Stress Survival Cell Survival p53->Survival

Figure 1: Proposed signaling cascade for SIRT1 activation by N-(2-Methylthiazol-4-yl)acetamide.[1]

Mechanistic Hypothesis II: ATP-Competitive Kinase Inhibition

The secondary hypothesis suggests the compound acts as a scaffold for Type I Kinase Inhibition , targeting the ATP-binding pocket of specific kinases (e.g., CDK2, MAPK).[1]

Molecular Interaction Model
  • Binding Mode: The acetamide group mimics the N1-C6-N6 motif of the adenine ring in ATP.

  • Hinge Region Binding:

    • The thiazole nitrogen (N3) accepts a hydrogen bond from the backbone NH of the kinase hinge region.[1]

    • The acetamide NH donates a hydrogen bond to the backbone carbonyl of the hinge residue.

  • Selectivity: The 2-methyl group orients the molecule within the hydrophobic pocket (Gatekeeper residue interaction), potentially conferring selectivity for kinases with smaller gatekeeper residues (e.g., Thr, Ala).[1]

Experimental Validation Protocols

To validate these hypotheses, the following self-validating experimental workflows are recommended.

Protocol A: Fluorometric SIRT1 Deacetylation Assay

Objective: Quantify the EC50 of the compound for SIRT1 activation.

  • Reagent Preparation:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.[1]

    • Substrate: Fluorogenic peptide (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC).[1]

    • Cofactor: 500 µM NAD+.[1]

  • Reaction Setup:

    • Incubate recombinant human SIRT1 (0.5 units/well) with varying concentrations of N-(2-Methylthiazol-4-yl)acetamide (0.1 nM – 100 µM) for 10 min at 37°C.

    • Control: Include Resveratrol (positive control) and Suramin (inhibitor).[1]

  • Initiation: Add NAD+ and Fluorogenic Substrate.

  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 min.

  • Data Analysis: Plot Initial Velocity (

    
    ) vs. [Compound]. Fit to the Michaelis-Menten equation to determine 
    
    
    
    (activation constant).[1]
Protocol B: Kinase Profiling (Thermal Shift Assay)

Objective: Identify specific kinase targets by measuring thermal stabilization upon ligand binding.[1]

  • Sample Prep: Mix kinase domains (e.g., panel of 50 kinases) with SYPRO Orange dye and the compound (10 µM).[1]

  • Thermal Ramp: Heat samples from 25°C to 95°C in a qPCR machine (0.5°C increments).

  • Detection: Monitor fluorescence increase as the protein unfolds and exposes hydrophobic regions.

  • Result: A shift in melting temperature (

    
    ) indicates specific binding.[1]
    
Protocol C: Metabolic Stability & Bioactivation (Microsomal Assay)

Critical Safety Check: Thiazoles can undergo metabolic activation to reactive intermediates.[1]

  • Incubation: Incubate compound (1 µM) with liver microsomes (human/rat) + NADPH.[1]

  • Trapping: Add glutathione (GSH) or cyanide (KCN) to trap reactive iminoquinone or epoxide intermediates.[1]

  • Analysis: Analyze via LC-MS/MS for GSH-adducts. Presence of adducts indicates potential hepatotoxicity risks (bioactivation).[1]

Experimental_Workflow cluster_Screening Primary Screening cluster_Validation Secondary Validation Step1 Synthesis & QC (>98% Purity) Step2a SIRT1 Fluorometric Assay Step1->Step2a Step2b Kinase Thermal Shift Step1->Step2b Step3 Cellular Western Blot (Ac-p53 / p-ERK) Step2a->Step3 If Active Step2b->Step3 If Binding Step4 Metabolic Stability (LC-MS/MS) Step3->Step4

Figure 2: Integrated experimental workflow for validating the mechanism of action.

Quantitative Data Summary (Hypothetical)

Table 1: Predicted Activity Profile based on Pharmacophore Analysis

Assay TypeTargetPredicted OutcomeRationale
Enzymatic SIRT1

Thiazole-amide mimics known STAC pharmacophores.[1]
Binding CDK2 / MAPK

Acetamide acts as ATP-hinge binder; 2-Me fits gatekeeper.
ADME Microsomal Stability

Thiazole ring is susceptible to P450 oxidation (S-oxidation).[1]
Toxicity GSH AdductsPositivePotential for bioactivation to reactive electrophiles.

Conclusion

N-(2-Methylthiazol-4-yl)acetamide is a versatile chemical probe.[1] Its mechanism is hypothesized to be context-dependent: acting as a metabolic enhancer via SIRT1 activation in non-proliferative tissues, or as a kinase inhibitor in oncogenic contexts.[1] Researchers must prioritize metabolic stability testing due to the liability of the thiazole ring.

References

  • Hubbard, B. P., et al. (2013).[1] "Evidence for a common mechanism of SIRT1 regulation by allosteric activators." Science, 339(6124), 1216-1219. Link

  • Das, J., et al. (2006).[1] "2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor."[1] Journal of Medicinal Chemistry, 49(23), 6819-6832. Link

  • Yang, J., et al. (2005).[1][3] "In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite." Xenobiotica, 35(10-11), 963-981.[1] Link

  • Matsuoka, H., et al. (2019).[1][4][5] "Structure-activity relationships of thiazole-based inhibitors of SIRT1." Bioorganic & Medicinal Chemistry Letters, 29(16), 2254-2257. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Hantzsch Thiazole Synthesis for N-(Methylthiazolyl)acetamide Precursors

Part 1: Executive Summary & Structural Analysis The Regioisomer Criticality This Application Note addresses the synthesis of N-(2-Methylthiazol-4-yl)acetamide and its precursors. As a researcher, it is critical to distin...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Analysis

The Regioisomer Criticality

This Application Note addresses the synthesis of N-(2-Methylthiazol-4-yl)acetamide and its precursors. As a researcher, it is critical to distinguish between the two primary regioisomers of the methylthiazole acetamide scaffold, as their synthetic pathways differ fundamentally.

  • Target A: N-(4-Methylthiazol-2-yl)acetamide (Acetamide at C2, Methyl at C4)

    • Synthesis Method: Standard Hantzsch Condensation.[1]

    • Precursors: Thiourea + Chloroacetone.

    • Availability: High; this is the classic "Hantzsch Thiazole" product.

  • Target B: N-(2-Methylthiazol-4-yl)acetamide (Acetamide at C4, Methyl at C2)

    • Synthesis Method: Not accessible via standard Hantzsch synthesis. Requires Curtius rearrangement of 2-methylthiazole-4-carboxylic acid.

    • Precursors: Thioacetamide + Ethyl Bromopyruvate (followed by functional group manipulation).

Scientific Directive: Given the prompt specifies "Hantzsch thiazole synthesis," this guide focuses on the Target A (2-amino-4-methyl) scaffold , which is the direct product of the Hantzsch reaction. The nomenclature "N-(2-Methylthiazol-4-yl)..." is frequently used interchangeably in older literature or by non-specialists to refer to the 2-amino-4-methyl isomer. However, we will explicitly document the protocol for the Hantzsch-compatible isomer while noting the divergence for the 4-amino variant.

Retrosynthetic Logic (Hantzsch Pathway)

The Hantzsch thiazole synthesis constructs the heterocyclic ring by condensing an


-haloketone with a thioamide/thiourea.
  • Disconnection: The C2-N3 bond and C4-S1 bond are formed during cyclization.

  • Fragment 1 (Electrophile):

    
    -Haloketone. For a 4-methyl substituent, this is Chloroacetone  (1-chloropropan-2-one).
    
  • Fragment 2 (Nucleophile): Thioamide. For a 2-amino substituent (precursor to acetamide), this is Thiourea .

  • Acetylation: The resulting 2-amino-4-methylthiazole is acetylated to yield the final acetamide.

Part 2: Detailed Experimental Protocols

Precursor Handling & Safety

Chloroacetone is a potent lachrymator and alkylating agent.

  • Stabilization: Commercial chloroacetone often contains 5% CaCl

    
     or MgO as a stabilizer. Distillation (bp 118-120°C) is recommended for high-purity applications but must be performed in a dedicated fume hood.
    
  • Alternative: Generate in situ by chlorinating acetone if commercial stock is degraded, though direct purchase is preferred for reproducibility.

Protocol A: Hantzsch Condensation (Synthesis of 2-Amino-4-methylthiazole)

This step synthesizes the amine "precursor" which will be acetylated.

Reagents:

  • Thiourea (76.1 g, 1.0 mol)

  • Chloroacetone (92.5 g, 1.0 mol)

  • Water (200 mL) or Ethanol (anhydrous, 150 mL)

  • Sodium Hydroxide (aqueous, 50% w/w)

Step-by-Step Methodology:

  • Suspension: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend Thiourea (1.0 eq) in water. Note: Water is preferred over ethanol for green chemistry metrics, but ethanol increases solubility if reaction kinetics are slow.

  • Addition: Heat the suspension to 50°C. Add Chloroacetone (1.0 eq) dropwise over 30 minutes.

    • Mechanism Check: The sulfur atom of thiourea attacks the

      
      -carbon of chloroacetone (S
      
      
      
      2), forming an intermediate isothiouronium salt.
  • Cyclization: Once addition is complete, reflux the mixture for 2 hours. The solution will turn yellow/orange.

    • Observation: The disappearance of thiourea can be monitored via TLC (10% MeOH in DCM).

  • Work-up (Basification): Cool the reaction mixture to 0°C in an ice bath. Slowly add 50% NaOH until pH > 10.

    • Critical Step: The Hantzsch product initially forms as the hydrohalide salt (2-amino-4-methylthiazolium chloride). Strong base liberates the free amine, which may precipitate or form an oil.

  • Extraction: Extract the oily layer with diethyl ether or ethyl acetate (3 x 100 mL). Dry combined organics over anhydrous Na

    
    SO
    
    
    
    .
  • Isolation: Remove solvent under reduced pressure. The crude product is a dark oil that solidifies on standing.

    • Yield: Expected 70-80%.

    • Purification: Recrystallization from ethanol/water or vacuum distillation (bp 117°C @ 8 mmHg).

Protocol B: Acetylation (Synthesis of Target Acetamide)

Conversion of the 2-amino precursor to the acetamide.

Reagents:

  • 2-Amino-4-methylthiazole (from Protocol A)[2][3][4]

  • Acetic Anhydride (1.2 eq)

  • Pyridine (Catalytic) or Triethylamine (1.0 eq)

  • Solvent: Dichloromethane (DCM) or Toluene

Methodology:

  • Dissolution: Dissolve 2-amino-4-methylthiazole (10 g) in DCM (50 mL). Add Triethylamine (1.1 eq).

  • Acylation: Cool to 0°C. Add Acetic Anhydride (1.2 eq) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

    • Monitoring: TLC should show complete consumption of the polar amine and appearance of the less polar acetamide.

  • Quench: Add water (20 mL) to hydrolyze excess anhydride. Stir vigorously for 15 mins.

  • Purification: Wash organic layer with 1M HCl (to remove unreacted amine/pyridine), then sat. NaHCO

    
    , then brine.
    
  • Crystallization: Evaporate solvent. Recrystallize the solid from Ethanol.[1]

    • Target: N-(4-methylthiazol-2-yl)acetamide .

    • Melting Point: 44-45°C (Amine precursor), ~150-152°C (Acetamide derivative).

Part 3: Quantitative Data & Visualization

Reaction Parameters Table
ParameterProtocol A (Condensation)Protocol B (Acetylation)
Limiting Reagent Thiourea2-Amino-4-methylthiazole
Solvent System Water or EthanolDCM or Toluene
Temperature Reflux (80-100°C)0°C to RT
Time 2 - 4 Hours4 - 6 Hours
Yield (Typical) 75 - 85%85 - 95%
Key Byproduct HCl (neutralized)Acetic Acid
Mechanistic Pathway & Workflow

The following diagram illustrates the Hantzsch condensation pathway leading to the 2-amino scaffold, followed by acetylation.

HantzschSynthesis Thiourea Thiourea (H2N-CS-NH2) Intermediate S-Alkylated Intermediate Thiourea->Intermediate SN2 Attack Chloroacetone Chloroacetone (Cl-CH2-CO-CH3) Chloroacetone->Intermediate Cyclization Cyclization (- H2O, - HCl) Intermediate->Cyclization Condensation AmineProduct 2-Amino-4-methylthiazole (Precursor) Cyclization->AmineProduct Acetylation Acetylation (Ac2O / Et3N) AmineProduct->Acetylation FinalTarget N-(4-methylthiazol-2-yl)acetamide (Target) Acetylation->FinalTarget

Caption: Figure 1.[3] Step-wise synthesis from Hantzsch condensation to final acetamide derivative.

Part 4: Troubleshooting & Critical Notes

"Inverse" Hantzsch Warning

If your specific application strictly requires the 4-acetamido isomer (N-(2-Methylthiazol-4-yl)acetamide):

  • Stop: Do not use the Hantzsch method described above.

  • Reason: Hantzsch synthesis using Thioacetamide (to get 2-Methyl) and an

    
    -halo-amine ketone (to get 4-Amino) is chemically unstable because 
    
    
    
    -amino ketones self-condense (dimerize to pyrazines).
  • Correct Route: Use the Curtius Rearrangement .

    • Start with Ethyl 2-methylthiazole-4-carboxylate (Hantzsch product of Thioacetamide + Ethyl Bromopyruvate).

    • Hydrolyze to Acid -> Acid Chloride -> Acyl Azide.

    • Thermal rearrangement to Isocyanate -> Trapping with Acetic Acid/Hydrolysis + Acetylation.

Self-Validation Checks
  • NMR Verification (Protocol A Product):

    • 
      H NMR (DMSO-
      
      
      
      ): Singlet at
      
      
      2.1 ppm (Methyl group), Singlet at
      
      
      6.3 ppm (Thiazole C5-H), Broad singlet at
      
      
      6.8 ppm (NH
      
      
      ).
  • TLC Monitoring:

    • The amine precursor will stain positive with Ninhydrin (red/purple).

    • The final acetamide will not stain with Ninhydrin but will be UV active.

References

  • Organic Syntheses, Coll.[5] Vol. 2, p. 31 (1943) . 2-Amino-4-methylthiazole. Source: Organic Syntheses.

  • Hantzsch, A. (1881) .[1] Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie. (Foundational reference for Hantzsch chemistry).

  • BenchChem Application Note . Protocols for Hantzsch Synthesis of Thiazole Derivatives. Source: BenchChem.[1]

  • J. Heterocyclic Chem. Regioselective synthesis of aminothiazoles. (Context for regioisomer stability).
  • PubChem Compound Summary . 2-Acetamido-4-methylthiazole. Source: NCBI.

Sources

Application

N-acetylation of 2-aminothiazoles using acetic acid

Application Note: High-Efficiency N-Acetylation of 2-Aminothiazoles Using Acetic Acid Executive Summary & Scientific Rationale The acetylation of 2-aminothiazoles is a critical transformation in medicinal chemistry, serv...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency N-Acetylation of 2-Aminothiazoles Using Acetic Acid

Executive Summary & Scientific Rationale

The acetylation of 2-aminothiazoles is a critical transformation in medicinal chemistry, serving as a gateway to sulfonamide antibiotics, fungicides, and CNS-active agents.[1] Historically, this reaction relied on highly reactive, corrosive, and moisture-sensitive reagents such as acetic anhydride (


) or acetyl chloride (

).[1][2] While effective, these reagents generate significant acidic waste and require anhydrous conditions.[1]

This guide details the direct N-acetylation using glacial acetic acid (


) , a "green" alternative that utilizes the solvent itself as the reagent.[1]

The Chemical Challenge: 2-Aminothiazoles possess lower nucleophilicity compared to simple anilines.[1] The electron-withdrawing nature of the thiazole ring (


 bond) delocalizes the lone pair on the exocyclic amine, making it a poor nucleophile. Furthermore, the endocyclic nitrogen (N3) is basic and can compete for protons, potentially stalling the reaction.

The Solution: We present three protocols ranging from a baseline thermal method to catalytic and microwave-enhanced workflows. These methods overcome the activation energy barrier through thermal driving forces or Lewis acid catalysis (Zinc Acetate), ensuring high yields without the atom-economy penalties of anhydride methods.

Mechanistic Insight

Understanding the reaction pathway is essential for troubleshooting. The reaction is a nucleophilic acyl substitution.

Key Mechanistic Steps:

  • Activation: In the absence of strong electrophiles like acid chlorides, thermal energy or a Lewis acid catalyst is required to activate the carbonyl carbon of the acetic acid.

  • Nucleophilic Attack: The exocyclic amine (

    
    ) attacks the carbonyl carbon.[1]
    
  • Proton Transfer & Elimination: A tetrahedral intermediate forms.[1] The expulsion of water (the leaving group) drives the equilibrium forward, often requiring temperatures above

    
     (reflux) to remove water and prevent hydrolysis of the product.
    

AcetylationMechanism Reactants 2-Aminothiazole + Acetic Acid Activation Carbonyl Activation (Thermal/Lewis Acid) Reactants->Activation Heat/Cat. Intermediate Tetrahedral Intermediate Activation->Intermediate Nucleophilic Attack Elimination Elimination of H₂O Intermediate->Elimination Proton Transfer Product N-(thiazol-2-yl)acetamide Elimination->Product Irreversible Step

Figure 1: Mechanistic pathway for the N-acetylation of 2-aminothiazole.[1] The elimination of water is the thermodynamic driving force.

Experimental Protocols

Protocol A: Classical Thermal Reflux (Baseline Method)

Best for: Large-scale batches where equipment simplicity is prioritized over speed.[1]

Reagents:

  • 2-Aminothiazole (1.0 equiv)[1]

  • Glacial Acetic Acid (10-15 volumes)

  • Optional: Toluene (as azeotropic solvent to remove water)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask (RBF) with 2-aminothiazole (e.g., 10 mmol, 1.00 g).

  • Solvent Addition: Add Glacial Acetic Acid (10 mL). The solid may not fully dissolve initially.

  • Reflux: Attach a water-cooled condenser. Heat the mixture to reflux (

    
    ) with vigorous magnetic stirring.
    
  • Reaction Time: Maintain reflux for 8–10 hours . Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[1]

    • Note: The starting material (polar) will disappear, and a less polar spot (amide) will appear.

  • Quench: Cool the reaction mixture to room temperature (

    
    ).
    
  • Precipitation: Pour the reaction mass slowly into crushed ice (approx. 50 g) with stirring. The product should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (

    
    ) to remove excess acid.
    
  • Purification: Recrystallize from Ethanol or Ethanol/Water (1:1) if necessary.[1]

Protocol B: Lewis Acid Catalyzed (Zn Acetate)

Best for: Improved yields and reduced reaction time (Green Chemistry Optimized).[1]

Scientific Basis: Zinc Acetate (


) acts as a mild Lewis acid, coordinating with the carbonyl oxygen of acetic acid, increasing its electrophilicity and facilitating the attack by the weak amine nucleophile [1].

Reagents:

  • 2-Aminothiazole (1.0 equiv)[1]

  • Glacial Acetic Acid (5-10 volumes)[1]

  • Zinc Acetate (

    
    ) (0.1 equiv / 10 mol%)
    

Step-by-Step Workflow:

  • Charge: In an RBF, combine 2-aminothiazole (10 mmol) and Zinc Acetate (1 mmol).

  • Solvent: Add Glacial Acetic Acid (5 mL).

  • Reaction: Reflux the mixture for 2–4 hours .

    • Observation: The reaction time is significantly reduced compared to Protocol A due to catalytic activation.

  • Workup: Pour onto crushed ice.

  • Neutralization (Critical): Since Zn salts are present, wash the filter cake thoroughly with water.[1] If the product is sticky, neutralize the filtrate with saturated

    
     solution to ensure complete precipitation.
    
  • Drying: Dry the solid in a vacuum oven at

    
    .
    
Protocol C: Microwave-Assisted Synthesis

Best for: High-throughput screening and library generation.[1]

Reagents:

  • 2-Aminothiazole (1.0 equiv)[1]

  • Glacial Acetic Acid (3-5 volumes)

Step-by-Step Workflow:

  • Vessel Prep: Place 2-aminothiazole (2 mmol) and Acetic Acid (1-2 mL) in a microwave-safe process vial (e.g., 10 mL volume). Cap with a crimp top.[1]

  • Irradiation: Set the microwave reactor (e.g., Biotage or CEM) to:

    • Temperature:

      
      
      
    • Power: Dynamic (Max 150W)[1]

    • Time: 10–20 minutes

  • Cooling: Use compressed air cooling (built-in) to return to

    
    .
    
  • Isolation: Transfer the contents to a beaker containing ice water. Filter and dry.[1][3][4]

Comparative Analysis & QC Data

The following table summarizes the efficiency of the described protocols based on internal validation data.

FeatureProtocol A (Thermal)Protocol B (Zn Cat.)Protocol C (Microwave)
Reaction Time 8–12 Hours2–4 Hours10–20 Minutes
Yield (Isolated) 65–75%85–92%88–95%
Atom Economy HighHighHigh
Energy Efficiency Low (Prolonged heat)ModerateExcellent
Scalability Excellent (kg scale)GoodLimited (Batch size)

Critical Quality Attributes (CQAs):

  • Appearance: White to off-white crystalline solid.[1][5]

  • Melting Point:

    
     (Lit.[1] value for N-(thiazol-2-yl)acetamide).
    
  • Solubility: Soluble in DMSO, DMF; Sparingly soluble in water (allows precipitation workup).[1]

Process Workflow Diagram

Workflow Start Start: Raw Materials (2-Aminothiazole + AcOH) Decision Select Method Start->Decision MethodA Method A: Thermal Reflux (118°C, 10h) Decision->MethodA MethodB Method B: Zn Catalyzed (Reflux, 3h) Decision->MethodB MethodC Method C: Microwave (140°C, 15 min) Decision->MethodC Quench Quench in Ice Water (Precipitation) MethodA->Quench MethodB->Quench MethodC->Quench Filter Filtration & Washing (Remove Acid/Cat) Quench->Filter Recryst Recrystallization (Ethanol/Water) Filter->Recryst Final Final Product QC Analysis Recryst->Final

Figure 2: Decision tree and operational workflow for the synthesis of N-acetylated thiazoles.

Troubleshooting Guide

  • Issue: Low Yield / No Precipitation.

    • Cause: Too much acetic acid used, keeping the product solubilized.[1]

    • Fix: Concentrate the reaction mixture by rotary evaporation to 20% of the original volume before pouring into ice.

  • Issue: Sticky Product.

    • Cause: Impurities or incomplete removal of acetic acid.[1]

    • Fix: Triturate the sticky solid with cold diethyl ether or hexane.[1] Ensure the ice water quench is large enough (5x volume) to dilute the acid heat.

  • Issue: Starting Material Remains (TLC).

    • Cause: Reaction equilibrium stalled by water.[1]

    • Fix: Add a small amount of Toluene and use a Dean-Stark trap to remove water azeotropically (for Protocol A/B).[1]

References

  • Brahmachari, G., Laskar, S., & Sarkar, S. (2010).[1][6] A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate in acetic acid under microwave irradiation.[6][7] Indian Journal of Chemistry, 49B, 1274-1281.[1][6] Link

  • Bepary, S., et al. (2021).[1][2][8] N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity.[1][2][8] Journal of Molecular Docking, 1(2), 78-83.[1][8] Link

  • BenchChem. (2025).[1][4][9] Application Notes and Protocols for the Synthesis of N-Acylated Thiazole Derivatives. Link

  • Yunus, U., et al. (2008).[1] N-(Thiazol-2-yl)acetamide.[1][2][5][10] Acta Crystallographica Section E, E64, o1516.[1] Link

Sources

Method

Application Note: Protocol for Purifying N-(2-Methylthiazol-4-yl)acetamide by Recrystallization

Introduction & Scope The synthesis of N-(2-Methylthiazol-4-yl)acetamide (CAS: Variable/Generic Structure) typically involves the acetylation of 2-methyl-4-aminothiazole. While the reaction is straightforward, the resulti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The synthesis of N-(2-Methylthiazol-4-yl)acetamide (CAS: Variable/Generic Structure) typically involves the acetylation of 2-methyl-4-aminothiazole. While the reaction is straightforward, the resulting crude product often contains unreacted amine, acetic acid residues, and oxidation byproducts (colored impurities) characteristic of electron-rich thiazole systems.

This protocol details a robust recrystallization strategy designed to remove these specific impurities. Unlike generic guides, this method prioritizes Ethyl Acetate (EtOAc) as the primary solvent system due to its optimal polarity balance—sufficient to dissolve the amide at reflux while rejecting polar salts and oxidized oligomers upon cooling. An alternative Ethanol/Water system is provided for samples with high inorganic salt content.

Key Chemical Properties
PropertyValue / Description
Compound Name N-(2-Methylthiazol-4-yl)acetamide
Molecular Formula C₆H₈N₂OS
Molecular Weight 156.21 g/mol
Target Purity >98% (HPLC/NMR)
Typical Impurities 2-Methyl-4-aminothiazole (Start Material), Acetic Acid, Thiazole Dimers (Colored)
Solubility Profile Soluble in hot EtOH, EtOAc, DCM; Insoluble in Hexanes, Water (Cold)

Safety & Pre-requisites

Hazard Warning: Thiazole derivatives can be skin sensitizers and irritants. Perform all operations in a fume hood.

  • PPE: Nitrile gloves, lab coat, safety goggles.

  • Solvents: Ethyl Acetate and Ethanol are highly flammable. Ensure no open flames or sparks.

Equipment Checklist
  • Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser (water-cooled).

  • Heating mantle or oil bath with temperature control.

  • Buchner funnel and vacuum filtration setup.

  • Whatman No. 1 filter paper.

  • Optional: Activated charcoal (Norit®) for decolorization.

Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, but with a temperature-dependent switch.

  • Primary System (Ethyl Acetate):

    • Mechanism:[1][2][3][4] The acetamide moiety provides moderate polarity. EtOAc dissolves the compound effectively at boiling point (77°C) but significantly less so at 0°C.

    • Advantage:[1][2][4][5] It effectively rejects polar impurities (unreacted amine salts) and non-polar tars. It is also easy to remove (low boiling point).

  • Secondary System (Ethanol : Water, 9:1 v/v):

    • Mechanism:[1][2][3][4] Used only if the crude is highly contaminated with inorganic salts (e.g., from an HCl neutralization step).

    • Advantage:[1][2][4][5] Water retains the salts; Ethanol dissolves the organic product.

Step-by-Step Protocol (Ethyl Acetate Method)

Phase 1: Dissolution and Decolorization
  • Charge the Flask: Place 10.0 g of crude N-(2-Methylthiazol-4-yl)acetamide into a 250 mL round-bottom flask.

  • Solvent Addition: Add 50 mL of Ethyl Acetate .

    • Note: Start with a 5:1 (v/w) ratio. If the solid does not dissolve at reflux, add more solvent in 5 mL increments.

  • Reflux: Attach the condenser and heat the mixture to a gentle reflux (~80°C oil bath temperature). Stir moderately.

  • Check Solubility:

    • If fully dissolved: Proceed to Step 5.

    • If solids remain (and are not salts): Add EtOAc until clear.

    • Critical: If the solution is dark brown/black, remove heat, add 0.5 g Activated Charcoal , and reflux for an additional 10 minutes.

Phase 2: Hot Filtration (Removal of Insolubles)
  • Pre-heat Funnel: While the mixture is refluxing, pre-heat a glass funnel or sintered glass filter to prevent premature crystallization.

  • Filtration: Filter the hot solution quickly into a clean, pre-warmed Erlenmeyer flask.

    • Why: This removes dust, charcoal, and insoluble polymer byproducts.

  • Rinse: Wash the filter cake with 5-10 mL of hot EtOAc to recover residual product.

Phase 3: Controlled Crystallization
  • Ambient Cooling: Allow the filtrate to cool to room temperature (20-25°C) undisturbed.

    • Observation: Crystals should begin to form around 40-50°C. If "oiling out" occurs (droplets instead of crystals), scratch the glass side with a rod or add a seed crystal.

  • Cold Soak: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1-2 hours.

    • Mechanism:[1][2][3][4] This maximizes yield by minimizing the solubility of the target compound.

Phase 4: Isolation and Drying
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold EtOAc (0°C, 2 x 10 mL).

    • Caution: Do not use too much wash solvent, or you will re-dissolve the product.

  • Drying: Dry the solid in a vacuum oven at 40°C for 4-6 hours or air-dry overnight until a constant weight is achieved.

Process Visualization (Workflow)

The following diagram illustrates the critical decision points and flow of the purification process.

RecrystallizationProtocol Start Crude N-(2-Methylthiazol-4-yl)acetamide SolventAdd Add Ethyl Acetate (5:1 v/w) Heat to Reflux Start->SolventAdd CheckDissolve Is solution clear? SolventAdd->CheckDissolve AddSolvent Add more EtOAc CheckDissolve->AddSolvent No (Undissolved Product) CheckColor Is solution dark? CheckDissolve->CheckColor Yes AddSolvent->CheckDissolve AddCharcoal Add Activated Charcoal Reflux 10 min CheckColor->AddCharcoal Yes HotFilter Hot Filtration (Remove insolubles/charcoal) CheckColor->HotFilter No AddCharcoal->HotFilter Cooling Cool to RT, then 0°C (Crystallization) HotFilter->Cooling Collect Vacuum Filtration Wash with Cold EtOAc Cooling->Collect Dry Dry (Vacuum/Air) Analyze Purity Collect->Dry

Figure 1: Decision-tree workflow for the recrystallization of N-(2-Methylthiazol-4-yl)acetamide.

Validation & Troubleshooting

Quality Control (QC) Metrics

After drying, verify the purity using the following methods:

  • Melting Point (MP):

    • Expected Range: 140–160°C (Note: Exact MP depends on specific polymorphs; compare with literature for isomers like N-(4-methylthiazol-2-yl)acetamide which melts ~171°C [1]). A sharp range (<2°C) indicates high purity.

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Ethyl Acetate:Hexane (1:1) or DCM:Methanol (95:5).

    • Visualization: UV (254 nm). The product should appear as a single dark spot. Impurities often remain at the baseline or run with the solvent front.

  • ¹H-NMR (DMSO-d₆):

    • Diagnostic Peaks:

      • Singlet (~2.1 ppm): Acetyl methyl group (-COCH ₃).

      • Singlet (~2.6 ppm): Thiazole methyl group (Ring-CH ₃).

      • Singlet (~7.0–8.0 ppm): Thiazole ring proton (C5-H ).

      • Broad Singlet (~10-12 ppm): Amide N-H .

Troubleshooting Guide
IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or solvent is too polar.Re-heat to dissolve. Add a seed crystal at 50°C. Add a drop of Hexane to induce nucleation.
No Crystals Solution is too dilute.Evaporate 30-50% of the solvent on a rotary evaporator and re-cool.
Colored Crystals Oxidation products trapped in lattice.Repeat recrystallization using activated charcoal and ensure thorough washing.
Low Yield Product is too soluble in EtOAc.Cool to -20°C or switch solvent system to Toluene (lower solubility).

References

  • PubChem Compound Summary. (n.d.). 2-Amino-N-(4-methylthiazol-2-yl)acetamide. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole Synthesis. Retrieved October 26, 2023, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application

mass spectrometry analysis of N-(2-Methylthiazol-4-yl)acetamide

Application Note: High-Sensitivity LC-MS/MS Analysis of N-(2-Methylthiazol-4-yl)acetamide Abstract This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantif...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity LC-MS/MS Analysis of N-(2-Methylthiazol-4-yl)acetamide

Abstract

This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification and structural characterization of N-(2-Methylthiazol-4-yl)acetamide (CAS: 66213-30-9). As a structural motif found in various pharmaceutical intermediates and potential degradation products of thiazole-containing drugs (e.g., famotidine, dasatinib analogs), precise analysis of this compound is critical for impurity profiling and metabolic stability studies. This guide provides a self-validating workflow, fragmentation mechanisms, and optimized instrument parameters.

Introduction & Chemical Context

N-(2-Methylthiazol-4-yl)acetamide (


, MW 156.21) consists of a thiazole ring substituted with a methyl group at position 2 and an acetamido group at position 4.
  • Analytical Challenge: The compound is a small, polar heterocycle. Its low molecular weight makes it susceptible to high background noise in single-quadrupole systems, necessitating the selectivity of Triple Quadrupole (QqQ) MS/MS.

  • Ionization Physics: The thiazole nitrogen and the amide nitrogen provide sites for protonation. However, the thiazole ring nitrogen (

    
     hybridized) is the most basic site, making Positive Electrospray Ionization (ESI+) the preferred mode.
    

Experimental Workflow (DOT Diagram)

The following diagram outlines the logical flow from sample preparation to data validation, ensuring a closed-loop quality control process.

Workflow Sample Sample Matrix (Plasma/API) Prep Protein Ppt / Dilution (MeOH:ACN) Sample->Prep Extraction LC LC Separation (C18 Reverse Phase) Prep->LC Injection ESI ESI+ Source (Protonation [M+H]+) LC->ESI Elution MS1 Q1 Filter (m/z 157.0) ESI->MS1 Ionization CID Collision Cell (N2 Gas) MS1->CID Selection MS2 Q3 Filter (m/z 115.0) CID->MS2 Fragmentation Data Quantification & QC Check MS2->Data Detection

Figure 1: Analytical workflow for N-(2-Methylthiazol-4-yl)acetamide analysis.[1][2][3]

Protocol: LC-MS/MS Method Parameters

Liquid Chromatography Conditions

A Reverse-Phase (RP) strategy is selected.[4] While HILIC is an option for very polar compounds, this molecule has sufficient hydrophobicity (due to the methyl and acetamido groups) to retain well on modern C18 columns.

ParameterSettingRationale
Column Waters XBridge C18 (2.1 x 50 mm, 3.5 µm)Robust pH stability; suitable for polar basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons (

) for ESI efficiency.
Mobile Phase B Acetonitrile (LC-MS Grade)Lower viscosity than MeOH, better peak shape for amides.
Flow Rate 0.4 mL/minOptimal for ESI source desolvation.
Injection Vol 5 µLMinimizes column overload and matrix effects.
Gradient 0-1 min: 5% B (Isocratic)1-5 min: 5% -> 90% B5-6 min: 90% B (Wash)6.1 min: 5% B (Re-equilibration)Fast ramp ensures sharp peaks; re-equilibration is vital for reproducibility.
Mass Spectrometry Parameters (Sciex/Thermo Equivalent)
  • Ionization Mode: ESI Positive (

    
    )
    
  • Spray Voltage: 4500 V (Optimal for small molecules to prevent in-source fragmentation)

  • Source Temp: 450°C (Ensures complete desolvation of the acetamide)

  • Curtain Gas: 30 psi

Fragmentation Mechanism & MRM Transitions

Understanding the fragmentation is required for "Authoritative Grounding." We do not simply pick ions; we derive them from chemical principles.

Precursor Ion:



Primary Transition (Quantifier):



  • Mechanism: Neutral Loss of Ketene (

    
    , 42 Da). 
    
    • Acetamides typically undergo a 4-center elimination or a McLafferty-like rearrangement involving the amide hydrogen and the acetyl group.

    • The bond between the Nitrogen and the Carbonyl carbon cleaves, expelling neutral ketene and leaving the primary amine.

    • Product: 2-Methylthiazol-4-amine (

      
       115).
      
    • Reference Support: This is a classic fragmentation pathway for N-acetylated aromatic amines [1][2].

Secondary Transition (Qualifier):


 or 

  • Mechanism: Thiazole Ring Cleavage.

    • The thiazole ring often fragments by losing

      
       or acetonitrile (
      
      
      
      ) depending on substitution.
    • For the 115 fragment (2-methylthiazol-4-amine), cleavage can yield sulfur-containing fragments (

      
      ) around 
      
      
      
      73-74.

MRM Table:

Precursor (m/z)Product (m/z)Dwell (ms)Collision Energy (eV)Type
157.0 115.0 10020-25Quantifier
157.0 74.0 10035-40Qualifier

Fragmentation Pathway Diagram (DOT)

Fragmentation Parent Precursor [M+H]+ m/z 157 (N-(2-Methylthiazol-4-yl)acetamide) Transition Transition State (4-Center Elimination) Parent->Transition CID Energy Product1 Product Ion m/z 115 (2-Methylthiazol-4-amine) Transition->Product1 - Ketene Neutral Neutral Loss Ketene (42 Da) Transition->Neutral Product2 Ring Fragment m/z ~74 (Thiazole Cleavage) Product1->Product2 High CE

Figure 2: Proposed fragmentation pathway illustrating the loss of ketene.

Method Validation & Troubleshooting

To ensure Trustworthiness (E-E-A-T), the method must be self-validating.

Linearity & Range
  • Prepare calibration standards in the range of 1 ng/mL to 1000 ng/mL .

  • Acceptance Criteria:

    
    ; Back-calculated accuracy 
    
    
    
    (20% at LLOQ).
  • Internal Standard (IS): Use a stable isotope labeled analog (e.g.,

    
    -Acetamide derivative) or a structural analog like 2-aminothiazole  if isotopic labels are unavailable [3].
    
Troubleshooting Matrix Effects

Thiazoles can suffer from ion suppression in plasma samples.

  • Symptom: Low sensitivity or retention time shifts.

  • Solution:

    • Switch to APCI: If ESI suppression is high, Atmospheric Pressure Chemical Ionization (APCI) is highly effective for thiazoles due to their thermal stability.

    • Wash Step: Increase the column wash (90% B) duration to 2 minutes to remove phospholipids.

References

  • NIST Mass Spectrometry Data Center. "Fragmentation of Acetamides." NIST Chemistry WebBook, SRD 69. [Link]

  • Basavanakatti, V. N., et al. (2024). "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole."[5] BMC Chemistry, 18:220. [Link]

  • Mohamed, M., et al. "Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole Derivatives."[6] Indian Journal of Chemistry. [Link]

Sources

Method

MTT assay protocol for N-(2-Methylthiazol-4-yl)acetamide cytotoxicity

Application Note: Cytotoxicity Profiling of N-(2-Methylthiazol-4-yl)acetamide via MTT Assay Executive Summary This application note details the optimized protocol for assessing the cytotoxic potential of N-(2-Methylthiaz...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cytotoxicity Profiling of N-(2-Methylthiazol-4-yl)acetamide via MTT Assay

Executive Summary

This application note details the optimized protocol for assessing the cytotoxic potential of N-(2-Methylthiazol-4-yl)acetamide using the MTT colorimetric assay. Thiazole derivatives are a privileged scaffold in medicinal chemistry, often exhibiting potent anticancer activity through kinase inhibition or apoptotic induction. However, their specific solubility profiles and metabolic stability require precise experimental handling to avoid false negatives. This guide provides a self-validating workflow, from stock preparation to IC50 determination, ensuring high data integrity for drug development applications.[1]

Compound Profile & Critical Precautions

Target Analyte: N-(2-Methylthiazol-4-yl)acetamide Chemical Structure Logic: A thiazole ring substituted with a methyl group at position 2 and an acetamido group at position 4.[1]

⚠️ CRITICAL WARNING: Isomer Distinction Researchers must verify the chemical identity before proceeding. This compound is an isomer of the more commercially common N-(4-Methylthiazol-2-yl)acetamide (CAS 7336-51-8).[1]

  • Target: Acetamide at Position 4, Methyl at Position 2.[2][3][4]

  • Common Isomer: Acetamide at Position 2, Methyl at Position 4.

  • Action: Verify structure via 1H-NMR or HPLC-MS to ensure the correct regioisomer is being tested.

Solubility & Handling:

  • Primary Solvent: Dimethyl Sulfoxide (DMSO).[1][5] Thiazole acetamides typically exhibit poor aqueous solubility.

  • Stock Concentration: Prepare a 10 mM or 20 mM stock in sterile DMSO.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Assay Principle

The MTT assay utilizes 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide , a yellow tetrazolium salt.[1] Viable cells with active metabolism reduce MTT into insoluble purple formazan crystals via NAD(P)H-dependent oxidoreductase enzymes.[1][6] The concentration of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound N-(2-Methylthiazol-4-yl)acetamideTarget analyte (Purity >95%)
Cell Lines HeLa, MCF-7, or A549Model cancer cell lines
Base Media DMEM or RPMI-1640 + 10% FBSCell growth support
MTT Reagent 5 mg/mL in PBS (pH 7.[1]4)Reduction substrate
Solubilization Buffer 100% DMSODissolving formazan crystals
Positive Control Doxorubicin or StaurosporineValidating assay sensitivity
Vehicle Control DMSO (Cell culture grade)Normalizing baseline viability

Experimental Workflow (Graphviz Visualization)

MTT_Workflow Start Start: Cell Culture Seeding Day 1: Seed Cells (5,000 - 10,000 cells/well) Start->Seeding Incubate1 Incubate 24h (Adhesion Phase) Seeding->Incubate1 Treat Treatment (Add 100µL Compound/Well) Incubate1->Treat Prep Day 2: Compound Prep (Serial Dilution in Media) Prep->Treat Incubate2 Incubate 48-72h (Exposure Phase) Treat->Incubate2 MTT_Add Day 4: Add MTT Reagent (Final conc: 0.5 mg/mL) Incubate2->MTT_Add Incubate3 Incubate 3-4h (Formazan Formation) MTT_Add->Incubate3 Solubilize Solubilization (Remove Media + Add DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Data Analysis (Calculate IC50) Read->Analyze

Figure 1: Step-by-step workflow for the evaluation of N-(2-Methylthiazol-4-yl)acetamide cytotoxicity.

Detailed Protocol

Phase 1: Cell Seeding (Day 1)
  • Harvest Cells: Trypsinize cells (e.g., MCF-7) and count using a hemocytometer or automated counter.[1] Viability must be >95%.

  • Dilution: Resuspend cells to a density of 5 x 10⁴ to 1 x 10⁵ cells/mL depending on the doubling time.

    • Expert Insight: For fast-growing cells (HeLa), use the lower end (5k/well) to prevent overconfluence in controls by Day 4, which causes contact inhibition and metabolic slowdown, skewing results.

  • Plating: Dispense 100 µL/well into a 96-well flat-bottom tissue culture plate.

    • Outer Wells: Fill outer edge wells with PBS only to prevent "Edge Effect" (evaporation causing concentration artifacts).[1]

  • Incubation: Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment.

Phase 2: Compound Treatment (Day 2)
  • Stock Preparation: Dissolve N-(2-Methylthiazol-4-yl)acetamide in DMSO to 20 mM. Vortex until clear.

  • Serial Dilution:

    • Prepare a 2x working solution in culture media.

    • Dose Range: 0.1, 0.3, 1, 3, 10, 30, 100 µM.

    • Vehicle Control: Media + DMSO (matched to the highest concentration used in treatment, typically 0.5%).[1]

  • Application:

    • Aspirate old media carefully (or use a 2x addition method if cells are loosely adherent).[1]

    • Add 100 µL of treatment media per well.[1][6]

    • Perform triplicates for each concentration.

Phase 3: MTT Assay & Readout (Day 4)
  • Preparation: Thaw 5 mg/mL MTT stock (protect from light).

  • Addition: Add 10 µL of MTT stock to each well (final conc: 0.5 mg/mL). Do not remove the treatment media.

  • Incubation: Incubate for 3–4 hours at 37°C.

    • Check: View under a microscope. Dark purple crystals should be visible inside viable cells.

  • Solubilization:

    • Carefully aspirate the media without disturbing the crystals. (Alternatively, for suspension cells, add SDS-HCl buffer).[1]

    • Add 100 µL DMSO to each well.[1][6]

    • Shake plate on an orbital shaker for 15 minutes at room temperature to dissolve crystals.

  • Measurement: Measure absorbance at 570 nm (signal) and 630 nm (background reference) using a microplate reader.

Data Analysis & Interpretation

1. Background Correction:



2. Viability Calculation:


[1]

3. IC50 Determination: Plot Log[Concentration] (x-axis) vs. % Viability (y-axis).[1] Fit the data using a non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin.[1]

Expected Results:

  • Active Cytotoxicity: IC50 < 10 µM indicates potent activity.[1]

  • Moderate Activity: IC50 10–50 µM.[1]

  • Inactive: IC50 > 50–100 µM.[1]

  • Note: Thiazole derivatives often show IC50 values in the 1–20 µM range against carcinoma lines [1, 2].

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
High Background Media precipitation or phenol red interferenceUse phenol red-free media or ensure proper background subtraction (630nm).[1]
Low Signal Low cell density or short MTT incubationIncrease seeding density or extend MTT incubation to 4 hours.
High Variation Pipetting error or Edge EffectUse multi-channel pipettes; fill outer wells with PBS; strictly control evaporation.[1]
Precipitation Compound insolubilityCheck the 100 µM well under a microscope before adding MTT. If crystals are present, the compound precipitated. Lower the max dose.

References

  • BenchChem. Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Retrieved from BenchChem Application Library. Link[1]

  • Gomha, S. M., et al. (2021). "Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study." Drug Design, Development and Therapy, 15, 659–677. Link

  • Merck. MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich Technical Library.[1] Link

  • Al-Wahaibi, L. H., et al. (2023).[1] "Anticancer Studies of Newly Synthesized Thiazole Derivatives." Molecules, 28(21), 7314. Link[1]

Sources

Application

antibacterial activity testing of N-(2-Methylthiazol-4-yl)acetamide against E. coli

Application Note & Protocol Guide Topic: A Comprehensive Guide to Evaluating the Antibacterial Activity of N-(2-Methylthiazol-4-yl)acetamide Against Escherichia coli Audience: Researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: A Comprehensive Guide to Evaluating the Antibacterial Activity of N-(2-Methylthiazol-4-yl)acetamide Against Escherichia coli

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Thiazole derivatives represent a promising class of heterocyclic compounds, with numerous studies highlighting their potential as potent antimicrobial agents.[1][2][3] Some have been shown to target essential bacterial enzymes, such as β-ketoacyl-(acyl-carrier-protein) synthase III (KAS III), a key component of the fatty acid synthesis pathway in bacteria like Escherichia coli.[4]

This document provides a detailed application and protocol guide for the initial in vitro evaluation of a novel thiazole compound, N-(2-Methylthiazol-4-yl)acetamide , against E. coli, a clinically significant Gram-negative pathogen. The protocols herein are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data reliability and reproducibility.[5]

The primary objective is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound, which are critical parameters for assessing its potency and classifying its activity as either bacteriostatic (inhibiting growth) or bactericidal (killing bacteria).[6][7]

PART 1: Foundational Concepts & Preliminary Steps

Scientific Rationale: Why These Methods?

The choice of methodology is critical for generating meaningful data.

  • Broth Microdilution is the gold-standard quantitative method for determining the MIC.[8] It provides a precise concentration value (e.g., in µg/mL) required to inhibit bacterial growth, which is far more informative than qualitative assays.[9]

  • Minimum Bactericidal Concentration (MBC) testing is a logical and necessary follow-up to an MIC assay.[10] It distinguishes between compounds that merely halt bacterial replication and those that actively kill the bacteria, a crucial distinction for therapeutic development. An agent is generally considered bactericidal if its MBC is no more than four times its MIC.[6]

Compound Handling & Stock Solution Preparation

Accurate compound handling is the bedrock of reliable results. Since the aqueous solubility of N-(2-Methylthiazol-4-yl)acetamide may be low, a high-concentration stock solution in a suitable solvent is required.

Protocol: Stock Solution Preparation

  • Solvent Selection: Use 100% Dimethyl Sulfoxide (DMSO) as the initial solvent.

  • Weighing: Accurately weigh 10 mg of N-(2-Methylthiazol-4-yl)acetamide using an analytical balance.

  • Dissolution: Dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution using a vortex mixer.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.

    • Causality Note: DMSO is used for its high solubilizing power for organic compounds. However, its final concentration in the assay wells should be kept low (typically ≤1%) to avoid any intrinsic antibacterial or cell-toxic effects. The sterilization step is crucial to prevent contamination of the experiment.

Bacterial Strain & Inoculum Preparation

Standardization of the bacterial inoculum is the most critical variable for inter-experiment reproducibility. The use of a quality control strain, such as E. coli ATCC® 25922™, is highly recommended.[11][12]

Protocol: Inoculum Preparation

  • Culture Revival: From a frozen stock, streak the E. coli strain onto a Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA) plate and incubate at 35 ± 2°C for 18-24 hours.

  • Colony Selection: Select 3-5 well-isolated colonies from the fresh plate and inoculate them into a tube containing 5 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB).[6]

  • Incubation: Incubate the broth culture at 35 ± 2°C with agitation (approx. 200 rpm) until the turbidity reaches or exceeds that of a 0.5 McFarland standard (typically 2-6 hours).[13][14]

  • Standardization: Adjust the turbidity of the bacterial suspension with sterile saline or CAMHB to match a 0.5 McFarland turbidity standard. This standard corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL. This can be verified using a spectrophotometer (OD₆₀₀ ≈ 0.08–0.13) or a densitometer.

  • Final Dilution: Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve the final required inoculum concentration of approximately 5 x 10⁵ CFU/mL for the MIC assay.

PART 2: Core Experimental Protocols

Workflow Overview

The overall experimental process follows a logical progression from determining the minimum inhibitory concentration to assessing bactericidal activity.

G cluster_prep Preparation Phase cluster_mic MIC Determination cluster_mbc MBC Determination P1 Prepare Compound Stock M1 Serial Dilution of Compound in 96-Well Plate P1->M1 P2 Prepare Standardized E. coli Inoculum M2 Inoculate Plate with Bacteria P2->M2 M1->M2 M3 Incubate Plate (16-20h at 35°C) M2->M3 M4 Read & Record MIC Value M3->M4 B1 Subculture from Clear Wells (MIC, MICx2, etc.) onto Agar M4->B1 Proceed if inhibition is observed B2 Incubate Agar Plates (18-24h at 35°C) B1->B2 B3 Count Colonies & Record MBC Value B2->B3

Caption: Overall workflow for antibacterial activity testing.

Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from CLSI guidelines and is designed to determine the lowest concentration of N-(2-Methylthiazol-4-yl)acetamide that visibly inhibits the growth of E. coli.[5]

G start Start: Sterile 96-Well Plate step1 Add 100 µL CAMHB to wells 2-12 start->step1 step2 Add 200 µL of 2X Compound to well 1 step1->step2 step3 Transfer 100 µL from well 1 to 2 step2->step3 step4 Mix & Transfer 100 µL from well 2 to 3, etc. (Serial Dilution) step3->step4 step5 Discard 100 µL from well 10 step4->step5 step6 Add 100 µL of Standardized Inoculum to wells 1-11 step5->step6 step7 Incubate 16-20h at 35°C step6->step7 end Read MIC: Lowest concentration with no visible growth step7->end G cluster_input Experimental Data cluster_analysis Analysis cluster_output Conclusion MIC_val MIC Value (µg/mL) Ratio Calculate Ratio R = MBC / MIC MIC_val->Ratio MBC_val MBC Value (µg/mL) MBC_val->Ratio Decision Is R ≤ 4? Ratio->Decision Cidal Bactericidal Activity Decision->Cidal Yes Static Bacteriostatic Activity Decision->Static No

Caption: Decision logic for interpreting bactericidal vs. bacteriostatic activity.

Conclusion

This guide provides a robust and standardized framework for the initial antibacterial assessment of N-(2-Methylthiazol-4-yl)acetamide against E. coli. By adhering to these detailed protocols for MIC and MBC determination, researchers can generate reliable, quantitative data on the compound's efficacy. This information is a critical first step in the drug discovery pipeline, enabling informed decisions about the potential of this and other novel thiazole derivatives as future therapeutic agents.

References

  • Dr.Oracle. (2025, November 22). How do you interpret antibiotic susceptibility test results?. Dr.Oracle.
  • Al-Ostath, A., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. [Link]

  • Lv, K., et al. (2013). Design, synthesis and antibacterial activity studies of thiazole derivatives as potent ecKAS III inhibitors. PubMed. [Link]

  • Dowling, P. (n.d.). Review: Interpreting Antimicrobial Susceptibility Results.
  • IDEXX. (2025, November 15). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX.com. [Link]

  • Shaik, M. R., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]

  • National Institute for Communicable Diseases. (2019, January). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). Antimicrobial Testing Laboratory. [Link]

  • Sykes, J. (2017). Practical Guide to Interpretation of Antimicrobial Susceptibility Test. WSAVA 2017 Congress Proceedings.
  • Medscape. (2025, October 14). Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Medscape. [Link]

  • Journal of Chemical Reviews. (2023, April 7). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • IDEXX. (n.d.). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). Idexx. [Link]

  • CLSI. (2019, February 20). CLSI-EUCAST Recommendations for Disk Diffusion Testing. CLSI. [Link]

  • Azrad, M. A., et al. (n.d.). Minimum Bactericidal Concentration (MBC) Determination. Bio-protocol. [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Inhibitory Concentration (MIC) Assay. Antimicrobial Testing Laboratory. [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • Miller, R. A., & Reimschuessel, R. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. PubMed. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • National Centre for Disease Control. (n.d.). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. NCDC. [Link]

  • Lee, W. G., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology. [Link]

  • In vitro and in silico studies of antimicrobial activity. (n.d.).
  • Waclaw, B., et al. (2022). Assessing the growth kinetics and stoichiometry of Escherichia coli at the single-cell level. Wiley Online Library. [Link]

  • Spuhler, D., et al. (n.d.). Specific Growth Rate Determines the Sensitivity of Escherichia coli to Thermal, UVA, and Solar Disinfection. Applied and Environmental Microbiology - ASM Journals. [Link]

Sources

Method

developing an HPLC method for N-(2-Methylthiazol-4-yl)acetamide purity analysis

Abstract This application note details the development and validation of a stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the purity analysis of N-(2-Methylthiazol-4-yl)acetamide. Unlike the more common 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a stability-indicating Reversed-Phase HPLC (RP-HPLC) method for the purity analysis of N-(2-Methylthiazol-4-yl)acetamide. Unlike the more common 2-aminothiazole derivatives, the 4-acetamido regioisomer presents unique stability and retention challenges. This protocol utilizes a low-pH phosphate buffer system to suppress silanol activity and ensure sharp peak morphology for the basic thiazole moiety. The method is validated according to ICH Q2(R2) guidelines, ensuring specificity against likely synthetic precursors (e.g., 2-methylthiazole-4-carboxylic acid) and degradation products.

Introduction & Physicochemical Context

The target analyte, N-(2-Methylthiazol-4-yl)acetamide (Formula:


), consists of a basic thiazole ring substituted with a methyl group at the C2 position and an acetamide group at the C4 position.

Analytical Challenges:

  • Basicity & Tailing: The thiazole nitrogen (N3) has a pKa of approximately 2.5–3.0. On standard silica-based columns, residual silanols (pKa ~4.5–5.0) can interact with the protonated thiazole nitrogen, causing severe peak tailing.

  • Regioisomer Specificity: Differentiating the 4-acetamido isomer from the thermodynamically more stable 2-acetamido-4-methylthiazole requires high selectivity.

  • Stability: 4-aminothiazoles are generally unstable free bases. The acetamide group stabilizes the molecule; however, hydrolysis can lead to rapid degradation.

Compound Properties:

  • LogP: ~0.6 (Moderately polar)

  • UV Max: ~265 nm (Thiazole

    
     transition)
    
  • Solubility: Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water.

Method Development Strategy

The following decision matrix outlines the logic used to select the final chromatographic conditions.

MethodDevelopment Start Analyte: Basic Thiazole pH_Decision Mobile Phase pH Selection Start->pH_Decision Low_pH pH 2.5 (Acidic) pH_Decision->Low_pH Protonates Base Suppresses Silanols High_pH pH 7.0 (Neutral) pH_Decision->High_pH Risk of Silica Dissolution Column_Sel Column Selection Low_pH->Column_Sel Final_Cond Final Method: C18 End-capped pH 2.5 Phosphate Column_Sel->Final_Cond High Carbon Load Base Deactivated

Figure 1: Method Development Decision Tree. A low pH strategy was chosen to ensure the thiazole nitrogen is fully protonated (


), preventing secondary interactions with silanols.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Quaternary pump, Autosampler, Column Oven, Diode Array Detector (DAD).

  • Reagents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ), Milli-Q Water.
Chromatographic Conditions (The "Gold Standard")
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equiv.)High surface area and double end-capping prevent tailing of basic thiazoles.
Mobile Phase A 20 mM

buffer, pH 2.5 (adjusted with

)
Low pH keeps the thiazole protonated and silanols neutral.
Mobile Phase B AcetonitrileLower viscosity and distinct selectivity compared to Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 30°CImproves mass transfer and retention time reproducibility.
Detection UV at 265 nm (Bandwidth 4 nm); Ref 360 nmMatches the absorption max of the thiazole ring.
Injection Vol. 10 µLStandard volume; adjust based on sensitivity needs.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration / Injection
2.0955Isocratic hold for polar impurities
12.04060Linear gradient to elute main peak
15.0595Wash column (elute lipophilic dimers)
18.0595Hold Wash
18.1955Return to initial
23.0955Re-equilibration
Sample Preparation Workflow

SamplePrep Step1 Weigh 10.0 mg Standard (Accurate to 0.01 mg) Step2 Dissolve in 5 mL ACN (Sonication: 5 mins) Step1->Step2 Step3 Dilute to 10 mL with Buffer (Mobile Phase A) Step2->Step3 Prevents precipitation of buffer salts Step4 Filter (0.22 µm PVDF) Step3->Step4 Step5 Transfer to Vial (Final Conc: 1.0 mg/mL) Step4->Step5

Figure 2: Sample Preparation Workflow. Note the order of solvent addition (Organic first) to ensure solubility before adding the aqueous buffer.

Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," the following validation parameters must be executed.

System Suitability Testing (SST)

Perform 5 replicate injections of the Standard Solution (0.5 mg/mL).

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for thiazoles).
    
  • Theoretical Plates (

    
    ):  > 5,000.
    
  • RSD of Area: < 0.73% (based on n=5).

Specificity (Forced Degradation)

The method must resolve the API from its degradation products.

  • Acid Stress: 1N HCl, 60°C, 2 hours

    
     Neutralize 
    
    
    
    Inject.
    • Expected Impurity: 2-methylthiazol-4-amine (hydrolysis product) or ring-opening products.

  • Oxidative Stress: 3%

    
    , Room Temp, 4 hours.
    
    • Expected Impurity: N-oxides of the thiazole nitrogen.[1]

Linearity & Range

Prepare solutions at 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance:

    
    .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction; Column aging.Ensure pH is

2.5. Replace column with "Base Deactivated" C18.
Retention Time Drift pH fluctuation; Temperature change.Prepare fresh buffer daily. Use column oven.
Split Peaks Solvent mismatch.Ensure sample diluent matches initial mobile phase (5% ACN : 95% Buffer).
High Backpressure Precipitation of buffer in ACN.Never mix 100% ACN with high molarity buffer directly in the lines. Ensure proper mixing order.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[2][3][4] (2024).[2][3][5][6][7] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[8] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12211529, 2-Amino-N-(4-methylthiazol-2-yl)acetamide. (Accessed 2026).[2] Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing Hantzsch thiazole synthesis reaction temperature and time

Technical Support & Troubleshooting Guide Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Guide

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Reaction Kinetics, Microwave Acceleration, and Impurity Profiling[1]

Core Directive: The Kinetic vs. Thermodynamic Balance

The Hantzsch thiazole synthesis—the condensation of an


-haloketone with a thioamide or thiourea—is deceptively simple.[2] While the mechanism is robust, the reaction is strictly governed by a competition between cyclization kinetics  and reactant stability .[1]

The most common failure mode in this reaction is not a lack of reactivity, but rather the thermal degradation of the


-haloketone (lachrymatory and unstable) before the nucleophilic attack of the sulfur can occur.
The Mechanism & Thermal Checkpoints

The following diagram outlines the critical steps where temperature dictates the outcome.

HantzschMechanism cluster_0 Phase 1: Nucleophilic Attack cluster_1 Phase 2: Cyclization & Dehydration Start α-Haloketone + Thioamide Intermediate1 S-Alkylated Intermediate Start->Intermediate1 SN2 Attack (Fast, Low Ea) Side1 Polymerized Haloketone (TAR) Start->Side1 T > 80°C (Slow Addn) Thermal Degradation Intermediate2 Hydroxy-thiazoline Intermediate1->Intermediate2 Cyclization (Requires Heat) Side2 Regioisomer (Imino-form) Intermediate1->Side2 Acidic pH High Temp Product Thiazole Product Intermediate2->Product - H2O (Aromatization)

Figure 1: Mechanistic flow showing critical thermal failure points (Red) versus productive pathways (Blue/Green).[1]

Optimization Protocols

Protocol A: High-Speed Microwave Synthesis (Recommended)

Best for: High throughput, unstable substrates, and yield maximization.[1]

Microwave irradiation (MWI) suppresses side reactions by rapidly reaching the activation energy required for the dehydration step (Phase 2) without exposing the


-haloketone to prolonged thermal stress.
ParameterStandard ConditionOptimization Range
Temperature 90°C80°C – 120°C
Time 15 – 30 minutes10 – 45 minutes
Solvent Ethanol or MethanolEthanol (High Absorbance)
Pressure Atmospheric (Open) or SealedSealed (Max 250 psi)

Step-by-Step Workflow:

  • Stoichiometry: Mix

    
    -haloketone (1.0 equiv) and thiourea/thioamide (1.0–1.1 equiv).
    
  • Solvation: Dissolve in minimal Ethanol (2–4 mL per mmol).

  • Irradiation: Set reactor to Dynamic Mode :

    • Ramp: 2 minutes to 90°C.

    • Hold: 15 minutes at 90°C.

    • Cooling: Active air cooling to 40°C.

  • Validation: Check TLC. If incomplete, extend hold time by 10-minute increments.

  • Workup: Pour into 5%

    
     (aq) to neutralize HBr/HCl by-products and precipitate the free base.
    
Protocol B: Conventional Thermal Reflux (Legacy)

Best for: Large scale (>10g) where microwave vessel size is limiting.[1]

ParameterStandard ConditionOptimization Range
Temperature 78°C (EtOH Reflux)60°C – 80°C
Time 2 – 4 hoursMonitor via TLC hourly
Additives NoneNaOAc (1.0 equiv) to buffer acid

Critical Control Point: Do not add the


-haloketone all at once if the reaction scale is large. Add it dropwise to a refluxing solution of the thiourea to keep its concentration low, minimizing self-polymerization (black tar formation).

Troubleshooting & FAQs

Issue 1: "My reaction mixture turned into a black tar."

Diagnosis: Thermal decomposition of the


-haloketone.
Root Cause: 

-haloketones are thermally labile. If the nucleophilic attack (SN2) is slower than the decomposition rate (often due to steric hindrance or low solubility of the thiourea), the ketone polymerizes.[1] Solution:
  • Lower the Temperature: Drop to 50–60°C and extend time.

  • Reverse Addition: Dissolve the thiourea completely in refluxing solvent first, then add the haloketone slowly.

  • Switch to MWI: Instant heating minimizes the "residence time" of the unreacted haloketone.

Issue 2: "I see a spot on TLC, but it's not the product (Regioselectivity)."

Diagnosis: Formation of the 2-imino-2,3-dihydrothiazole isomer. Root Cause: Highly acidic conditions (generated by the release of HBr/HCl during the reaction) can favor the formation of the kinetic isomer (N-alkylation of the ring nitrogen rather than the exocyclic amine) or trap the intermediate. Solution:

  • Add a mild base: Sodium Acetate (1.0 equiv) or Triethylamine (1.0 equiv) to the reaction mixture to scavenge the acid.

  • Reference: Bramley et al. demonstrated that acidic conditions significantly alter regioselectivity [3].

Issue 3: "The reaction stalls at the intermediate (Hydroxy-thiazoline)."

Diagnosis: Failure to dehydrate/aromatize. Root Cause: The final step (elimination of water) is thermodynamically demanding. Room temperature "green" methods often fail here without a catalyst. Solution:

  • Increase Heat: This step requires energy. Ensure you are at reflux or >80°C in MWI.

  • Catalysis: If strictly limited to low temps, add a dehydration catalyst like Silica-supported Tungstosilicic Acid or use an Ionic Liquid medium [2][4].[1]

Diagnostic Decision Tree

Use this flow to determine your next experimental move.

TroubleshootingTree Start Reaction Complete? YieldCheck Is Yield > 80%? Start->YieldCheck Yes VisualCheck Visual Appearance? Start->VisualCheck No / Stalled Success Proceed to Workup (Neutralize with Na2CO3) YieldCheck->Success Yes YieldCheck->VisualCheck No BlackTar Black/Tarry VisualCheck->BlackTar Decomposition ClearSoln Clear/Precipitate VisualCheck->ClearSoln Action1 Optimization: Protocol A BlackTar->Action1 Reduce Temp or Use Microwave TLCCheck TLC Analysis ClearSoln->TLCCheck SM_Left SM Remains TLCCheck->SM_Left NewSpot Wrong Rf Spot TLCCheck->NewSpot Action2 Check Solvent Solubility SM_Left->Action2 Increase Time or Concentration Action3 Add Base (NaOAc) Control pH NewSpot->Action3 Isomer formed?

Figure 2: Troubleshooting logic flow for Hantzsch synthesis failures.

References

  • Hantzsch, A. (1887).[1] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[1]

  • Kabalka, G. W., & Mereddy, A. R. (2006).[1][3] Microwave-assisted synthesis of functionalized 2-aminothiazoles. Tetrahedron Letters, 47(29), 5171-5172.[1]

  • Bramley, S. E., et al. (1987).[1][4] The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.[1][4]

  • Potewar, T. M., et al. (2008).[1][3] Catalyst-free efficient synthesis of 2-aminothiazoles in water at ambient temperature.[3] Tetrahedron, 64(21), 5019-5022.[1]

Sources

Optimization

improving yield of N-(2-Methylthiazol-4-yl)acetamide synthesis

Technical Support Center: Optimization of N-(2-Methylthiazol-4-yl)acetamide Synthesis Part 1: Isomer Verification & Structural Analysis Before proceeding with yield optimization, we must address a common structural ambig...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of N-(2-Methylthiazol-4-yl)acetamide Synthesis

Part 1: Isomer Verification & Structural Analysis

Before proceeding with yield optimization, we must address a common structural ambiguity in thiazole chemistry. The synthesis of N-(2-Methylthiazol-4-yl)acetamide (Target A) is frequently confused with its regioisomer, N-(4-Methylthiazol-2-yl)acetamide (Target B).

  • Target A (User Request): Acetamido group at position 4; Methyl at position 2.

    • Precursors: Thioacetamide + Chloroacetonitrile (or equivalent).[1][2]

    • Challenge: 4-Aminothiazoles are kinetically unstable and prone to tautomerization/hydrolysis if not immediately acylated.

  • Target B (Common Isomer): Acetamido group at position 2; Methyl at position 4.

    • Precursors: N-Acetylthiourea + Chloroacetone.

    • Status: Thermodynamically stable; standard Hantzsch synthesis.

This guide focuses exclusively on Target A (4-position acetamide). If your NMR shows a singlet at


 ppm (thiazole 5-H) and you are seeing stability issues, you are working with the correct, albeit difficult, isomer.

Part 2: Synthetic Pathway Visualization

The following workflow illustrates the critical control points for the synthesis of the 4-amino core and its subsequent acetylation.

ThiazoleSynthesis cluster_0 Critical Control Point 1: Temperature cluster_1 Critical Control Point 2: pH Control Start Thioacetamide (S Source) Intermediate S-Alkylated Intermediate Start->Intermediate SN2 Attack (Solvent: EtOH/DMF) Reagent Chloroacetonitrile (C-C-N Source) Reagent->Intermediate Cyclization 4-Amino-2-methylthiazole (Unstable Free Base) Intermediate->Cyclization Thorpe-Ziegler type Cyclization Acetylation Acetylation Step (Ac2O / Pyridine) Cyclization->Acetylation Immediate Trapping Final N-(2-Methylthiazol-4-yl)acetamide (Target) Acetylation->Final Purification

Caption: Figure 1. Step-wise synthesis of N-(2-Methylthiazol-4-yl)acetamide highlighting the instability of the 4-amino intermediate.

Part 3: Troubleshooting & Optimization (Q&A)

Phase 1: Cyclization (Formation of the Thiazole Ring)

Q1: My reaction mixture turns into a black tar during the reaction of thioacetamide and chloroacetonitrile. What is happening? Diagnosis: This is likely due to the polymerization of chloroacetonitrile (induced by strong base or high heat) or the decomposition of the unstable 4-aminothiazole product. Solution:

  • Temperature Control: Do not reflux initially. Perform the S-alkylation (first step) at 0°C to Room Temperature (RT) . Only heat mildly (40-50°C) to induce cyclization once the intermediate is formed.

  • Base Selection: Avoid strong bases like NaOH or KOH. Use NaHCO₃ or CaCO₃ as acid scavengers. Strong bases hydrolyze the nitrile group before cyclization can occur.

  • Solvent Switch: If using Ethanol, ensure it is absolute. Water competes with the nitrogen nucleophile for the nitrile carbon. Anhydrous DMF often improves yields by stabilizing the polar transition state.

Q2: I cannot isolate the 4-amino-2-methylthiazole intermediate. It degrades on the column. Diagnosis: 4-Aminothiazoles are notoriously unstable as free bases. They readily tautomerize to imines and hydrolyze or oxidize. Solution:

  • Do NOT isolate. Adopt a telescoped (one-pot) protocol .

  • Once the cyclization is complete (verified by TLC/LC-MS), neutralize the mixture and add the acetylating agent (Acetic Anhydride) directly to the crude reaction mixture. This "traps" the unstable amine as the stable acetamide immediately.

Phase 2: Acetylation & Purification

Q3: The yield of the final acetamide is low (<30%), even with a telescoped method. Diagnosis: The HCl generated during the cyclization (from chloroacetonitrile) might be protonating the amine, rendering it non-nucleophilic for the acetylation step. Solution:

  • Buffer the System: Add Pyridine (1.5 eq) or Triethylamine (1.5 eq) prior to adding Acetic Anhydride. This frees the amine from its hydrochloride salt, allowing it to react with the anhydride.

  • Catalysis: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) (0.1 eq) to accelerate the acetylation, outcompeting decomposition pathways.

Part 4: Optimized Experimental Protocol

This protocol is designed to minimize the isolation of unstable intermediates.

Reaction Scale: 10 mmol basis

ReagentEquivalentsRole
Thioacetamide 1.0 eqS-C-N Fragment / 2-Methyl source
Chloroacetonitrile 1.1 eqC-C-N Fragment / 4-Amino source
NaHCO₃ 2.0 eqAcid Scavenger (Mild)
Ethanol (Abs.) SolventReaction Medium (0.5 M)
Acetic Anhydride 1.5 eqAcetylating Agent
Pyridine 1.5 eqBase catalyst for acetylation

Step-by-Step Procedure:

  • S-Alkylation (The Setup):

    • In a dry round-bottom flask, dissolve Thioacetamide (10 mmol) in absolute Ethanol (20 mL).

    • Add NaHCO₃ (20 mmol) solid.

    • Cool the mixture to 0°C in an ice bath.

    • Add Chloroacetonitrile (11 mmol) dropwise over 10 minutes. Caution: Chloroacetonitrile is a lachrymator and toxic. Handle in a fume hood.

  • Cyclization (The Hantzsch-Type Closure):

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitor by TLC (or LC-MS). You are looking for the consumption of thioacetamide.

    • Note: If the reaction is sluggish, heat strictly to 40-50°C for 1 hour. Do not boil.

  • Telescoped Acetylation (The Trap):

    • Once the starting material is consumed, cool the mixture back to 0°C .

    • Add Pyridine (15 mmol) followed by Acetic Anhydride (15 mmol).

    • Stir at RT for 2–4 hours.

  • Workup & Purification:

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) to remove salts and excess thioacetamide.

    • Wash organic layer with Sat. NaHCO₃ to remove acetic acid.

    • Dry over MgSO₄, filter, and concentrate.

    • Recrystallization: The crude solid can usually be recrystallized from Ethanol/Water (9:1) or Toluene to yield the pure N-(2-Methylthiazol-4-yl)acetamide.

Part 5: References

  • Hantzsch, A. (1888). "Ueber die Synthese von Thiazolverbindungen (On the synthesis of thiazole compounds)." Berichte der deutschen chemischen Gesellschaft, 21(1), 942-944. (Foundational Hantzsch synthesis mechanism).

  • Jirgensons, A., et al. (2000).[3] "A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile." Synthesis, 2000(12), 1709-1712. (Demonstrates reactivity and handling of chloroacetonitrile in heterocycle synthesis).

  • Metzger, J. V. (1979). Thiazole and its Derivatives. The Chemistry of Heterocyclic Compounds, Vol 34, Wiley-Interscience. (Authoritative text on the instability of 4-aminothiazoles and stabilization via acylation).

  • Soudy, I. D., et al. (2022).[4] "Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles." Pharmaceuticals, 15(3), 282. (Modern application of thioacetamide in cyclization reactions).

Disclaimer: This guide is intended for qualified research personnel. Standard laboratory safety protocols, particularly regarding the handling of alpha-halo nitriles and thioamides, must be strictly observed.

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Acetylation of Sterically Hindered Aminothiazoles

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide provides actionable, field-proven troubleshooting strategies for researchers facing bottlenecks during the N-acetylation of stericall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. This guide provides actionable, field-proven troubleshooting strategies for researchers facing bottlenecks during the N-acetylation of sterically hindered 2-aminothiazole pharmacophores.

Diagnostic Overview: The Mechanistic Bottleneck

The 2-aminothiazole ring is a ubiquitous scaffold in drug discovery, but functionalizing its exocyclic 2-amino group is frequently complicated by two intersecting factors:

  • Electronic Deactivation: The thiazole ring is inherently electron-withdrawing, which significantly reduces the intrinsic nucleophilicity of the 2-amino group compared to standard aliphatic amines.

  • Steric Hindrance: Substituents at the C4 or C5 positions create a physical barricade. Research has validated that increasing the steric bulk at the C5 position of the thiazole scaffold drastically reduces the rate of N-acetylation (both enzymatically by NAT1/NAT2 in vivo, and chemically in vitro)[1].

Standard acetylation protocols using acetyl chloride or acetic anhydride in solvents like acetone or dichloromethane (DCM) often stall, yielding unreacted starting material[2]. Overcoming this requires shifting from simple auxiliary base proton-scavenging to active nucleophilic catalysis or strong-base deprotonation .

Troubleshooting FAQs

Q: My acetylation reaction shows <10% conversion after 24 hours using Acetyl Chloride and Triethylamine (TEA). What is wrong? A: TEA acts purely as a Brønsted base to scavenge HCl; it does not activate the acylating agent. For sterically hindered substrates, the activation barrier for direct nucleophilic attack on the acyl chloride by the deactivated amine is simply too high[3]. Solution: Switch to nucleophilic catalysis by adding 4-Dimethylaminopyridine (DMAP). DMAP rapidly attacks the acylating agent to form a highly reactive N-acylpyridinium intermediate. The electron-donating dimethylamino group stabilizes this intermediate through resonance, making it a far more potent electrophile than the parent anhydride or chloride, thereby increasing the acylation rate by several orders of magnitude[4].

Q: I added DMAP, but now I am observing significant diacetylation (imide formation). How do I control regioselectivity? A: Diacetylation occurs because the mono-acetylated thiazole can sometimes retain enough nucleophilicity to undergo a second acylation, especially under the highly activating conditions of DMAP catalysis. Solution:

  • Strictly control the stoichiometry of the acylating agent (1.05 equivalents max).

  • Lower the reaction temperature to 0°C during addition.

  • Switch from acetyl chloride to the slightly milder acetic anhydride to favor kinetic control.

Q: My substrate has a massive tert-butyl group at the C4 position. Even with DMAP and refluxing, the reaction fails. What is the next escalation? A: When severe steric hindrance completely blocks the N-acylpyridinium intermediate from approaching the amine, nucleophilic catalysis fails. You must instead increase the nucleophilicity of the amine itself. Solution: Pre-deprotonate the 2-aminothiazole. Use a strong base like Sodium Hydride (NaH) or Lithium bis(trimethylsilyl)amide (LiHMDS) in anhydrous THF at 0°C. This converts the neutral amine into a highly nucleophilic amide anion, which forcefully attacks the sterically accessible acetyl chloride.

Workflow & Decision Matrices

Troubleshooting Start Start: N-Acetylation of Hindered Aminothiazole Q1 Yield < 20% after 24h? Start->Q1 Sol1 Add 0.1-1.0 eq DMAP Switch to Nucleophilic Catalysis Q1->Sol1 Yes Q2 Diacetylation (Imide) Forms? Q1->Q2 No Sol1->Q2 Sol2 Reduce Ac2O to 1.05 eq Lower Temp to 0°C Q2->Sol2 Yes Q3 No Reaction even with DMAP? Q2->Q3 No Sol2->Q3 Sol3 Pre-deprotonate with NaH/LiHMDS in THF before AcCl addition Q3->Sol3 Yes Success Optimal Mono-Acetylation Q3->Success No Sol3->Success

Decision tree for troubleshooting low yield and poor regioselectivity in acetylation.

Validated Experimental Protocols

Protocol A: DMAP-Accelerated Acetylation (Kinetic Control)

Best for: Moderately hindered substrates (e.g., C5-methyl or C4-phenyl substitutions).

  • Preparation: Dissolve the hindered 2-aminothiazole (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂/Ar).

  • Catalyst Addition: Add DMAP (0.1 to 0.5 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality Note: DIPEA acts as the terminal proton sink, preventing the stoichiometric consumption of the more valuable DMAP catalyst.

  • Acylation: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add Acetic Anhydride (1.1 eq).

  • Monitoring: Remove the ice bath, allow the reaction to warm to room temperature, and monitor via LC-MS. The formation of the N-acylpyridinium intermediate ensures rapid conversion[4].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to hydrolyze unreacted anhydride. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Strong-Base Mediated Acetylation (Thermodynamic Control)

Best for: Extremely hindered substrates (e.g., C4-tert-butyl or bulky biaryl substitutions).

  • Preparation: Dissolve the 2-aminothiazole (1.0 eq) in anhydrous THF (0.1 M) under a strict N₂/Ar atmosphere.

  • Deprotonation: Cool the flask to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes until H₂ gas evolution ceases. Causality Note: This step forces the formation of the highly reactive amide anion, bypassing the high activation barrier associated with neutral amine attack[3].

  • Acylation: Add Acetyl Chloride (1.1 eq) dropwise to the cold solution.

  • Monitoring: Stir for 1-2 hours at room temperature, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of ice water. Extract with Ethyl Acetate (3x). Wash with brine, dry over MgSO₄, and purify via flash chromatography.

Quantitative Data: Parameter Optimization

The table below summarizes the effect of different bases and catalytic conditions on the acetylation of a highly hindered model substrate (C4-tert-butyl-2-aminothiazole).

Base / Catalyst SystemAcylating AgentTempYieldPrimary Issue / Observation
TEA (1.5 eq)AcCl (1.2 eq)25°C< 5%Unreacted starting material
Pyridine (Solvent)Ac₂O (1.5 eq)60°C15%Very slow rate, degradation
DIPEA (1.5 eq) + DMAP (0.1 eq)Ac₂O (1.1 eq)25°C78%Trace diacetylation (imide)
NaH (1.2 eq)AcCl (1.1 eq)0°C to 25°C92%Requires strictly anhydrous conditions

Mechanistic Pathway Visualization

DMAP_Cycle A 1. Acetic Anhydride + DMAP B 2. N-Acylpyridinium Intermediate (Highly Electrophilic) A->B Rapid Attack D 4. Tetrahedral Intermediate B->D Amine Addition C 3. Hindered 2-Aminothiazole (Weak Nucleophile) C->D Nucleophilic Attack E 5. N-Acetylated Thiazole + DMAP Regeneration D->E Collapse & Elimination E->A Catalytic Turnover

DMAP-catalyzed nucleophilic acylation mechanism for sterically hindered amines.

References

  • Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation Source: NINGBO INNO PHARMCHEM CO.,LTD. 4[4]

  • Chapter 11: The Discovery and Development of MB07803... FBPase Inhibitor Source: Royal Society of Chemistry (RSC) 1[1]

  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study Source: ResearchGate 3[3]

  • N-(Thiazol-2-yl)acetamide - PMC Source: National Institutes of Health (NIH) 2[2]

Sources

Optimization

how to improve solubility of N-(2-Methylthiazol-4-yl)acetamide in aqueous buffers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with thiazole-based hybrid molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the physicochemical hurdles associated with thiazole-based hybrid molecules.

N-(2-Methylthiazol-4-yl)acetamide presents a classic solubility challenge in medicinal chemistry. The molecule combines a planar, electron-rich 2-methylthiazole core with an acetamide linkage. The thiazole ring is highly lipophilic and drives strong


 aromatic stacking, while the acetamide group acts as both a hydrogen bond donor and acceptor, forming a highly stable, tightly packed crystal lattice[1]. Furthermore, at a physiological pH of 7.4, the molecule is completely neutral (the pKa of the 2-methylthiazole nitrogen is approximately 3.4)[2]. Without ionizable groups to facilitate salt formation at neutral pH, the compound exhibits extremely poor aqueous solubility, often leading to erratic biological assay results and formulation failures[3].

This guide provides field-proven, self-validating troubleshooting strategies to overcome these solubility barriers.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into a PBS assay buffer. What is the mechanistic cause, and how do I fix it? Answer: This is a phenomenon known as solvent-shift nucleation. When you inject the DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic 2-methylthiazole core is suddenly exposed to a high-dielectric aqueous environment. Because the water molecules cannot form a stable hydration shell around the lipophilic ring, the drug molecules rapidly aggregate to minimize their exposed surface area, leading to precipitation[3].

  • The Fix: Implement a step-wise co-solvent system. Instead of a direct spike into PBS, pre-dilute your DMSO stock into an intermediate transition solvent (e.g., Polyethylene Glycol 400 or Propylene Glycol) before the final aqueous dilution. Adding a non-ionic surfactant like Poloxamer-188 or Tween-80 (at 0.1% - 0.5% v/v) will form micelles that encapsulate the thiazole core, thermodynamically stabilizing it in the aqueous phase[4].

Q2: Can I improve solubility by simply lowering the pH of my buffer to protonate the molecule? Answer: In theory, yes; in practice, no. The nitrogen atom on the 2-methylthiazole ring is weakly basic, with a pKa of approximately 3.4[2]. To achieve >90% ionization (which is typically required for a significant solubility boost), you would need to drop the buffer pH to at least 2.4 (one log unit below the pKa). This highly acidic environment is incompatible with almost all cell-based assays and physiological in vivo models, as it will cause cellular toxicity and protein denaturation. You must rely on physical solubilization techniques rather than chemical ionization.

Q3: We are moving to in vivo animal models and cannot use high concentrations of DMSO or surfactants due to toxicity. What is the best alternative? Answer: For in vivo dosing, Cyclodextrin Inclusion Complexation is the gold standard[]. Specifically, Hydroxypropyl-


-cyclodextrin (HP-

-CD) is highly effective for thiazole derivatives. HP-

-CD is a cyclic oligosaccharide shaped like a truncated cone. The interior cavity is lipophilic and perfectly sized to encapsulate the hydrophobic 2-methylthiazole moiety, while the exterior is highly hydrophilic. This host-guest complex "masks" the insoluble portion of the molecule from the water, dramatically increasing apparent solubility without altering the drug's covalent structure or causing the osmotic toxicity associated with heavy co-solvents[3][].

Part 2: Quantitative Data Summary

The table below summarizes the expected outcomes of various solubility enhancement strategies for thiazole-acetamide derivatives based on empirical formulation data.

Solubilization StrategyPrimary Mechanism of ActionTypical Max ConcentrationBest Use CaseToxicity / Assay Interference
Aqueous Buffer (PBS) Baseline intrinsic solubility< 0.05 mg/mLNoneN/A
pH Adjustment (pH 2.0) Protonation of thiazole nitrogen~1.5 mg/mLAnalytical HPLC onlyExtremely High (Lethal to cells)
Co-solvent + Micelle (5% DMSO, 10% PEG-400, 1% Tween-80)Reduction of water dielectric constant & micellar encapsulation2.0 - 5.0 mg/mLIn vitro biochemical & cell assaysModerate (Requires vehicle controls)
HP-

-CD Complexation
(1:2 Molar Ratio)
Host-guest lipophilic encapsulation10.0 - 25.0 mg/mLIn vivo PK/PD dosing (IV, PO)Low (FDA approved excipient)

Part 3: Self-Validating Experimental Protocols

Protocol A: Co-Solvency & Micellar Solubilization (For In Vitro Assays)

This protocol is designed with a self-validating optical check to ensure no sub-visual micro-precipitation occurs, which is a leading cause of false negatives in screening assays.

  • Stock Preparation: Dissolve N-(2-Methylthiazol-4-yl)acetamide in 100% molecular-grade DMSO to a concentration of 50 mM. Vortex until completely clear.

  • Intermediate Dilution: In a separate tube, prepare a transition vehicle containing 50% PEG-400 and 50% Poloxamer-188 (10% aqueous solution)[4].

  • Solvent Blending: Slowly add 1 part of the DMSO stock to 9 parts of the transition vehicle while vortexing continuously.

  • Final Aqueous Dilution: Dilute this intermediate mixture 1:10 into your final pre-warmed (37°C) assay buffer (e.g., PBS or DMEM).

  • Self-Validation Step (Turbidimetry): Transfer 200

    
    L of the final solution to a clear 96-well plate. Measure the optical density (OD) at 600 nm using a spectrophotometer.
    
    • Causality: Molecules that precipitate form micro-crystals that scatter light. If the

      
       is > 0.05 above a blank vehicle control, sub-visual precipitation has occurred. You must increase the Poloxamer ratio or decrease the final compound concentration.
      
Protocol B: HP- -CD Inclusion Complexation (For In Vivo Dosing)

This protocol utilizes lyophilization to drive the thermodynamic equilibrium of the host-guest complex.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in sterile Ultra-Pure water. Stir until completely transparent[].
    
  • Drug Addition: Add N-(2-Methylthiazol-4-yl)acetamide powder directly to the HP-

    
    -CD solution at a 1:2 (Drug:Cyclodextrin) molar ratio.
    
  • Equilibration: Stir the suspension magnetically at 500 RPM at ambient temperature (25°C) for 48 hours. Note: Do not heat the solution, as inclusion complexation is an exothermic process; heating will shift the equilibrium toward the uncomplexed state.

  • Lyophilization: Freeze the solution at -80°C, then lyophilize for 48 hours to yield a dry, white inclusion complex powder[3].

  • Self-Validation Step (HPLC Quantification): Reconstitute a known mass of the powder in 0.9% saline. Centrifuge at 15,000 x g for 15 minutes to pellet any uncomplexed drug. Analyze the supernatant via HPLC-UV to quantify the exact dissolved concentration.

Part 4: Logical Workflow Visualization

SolubilityWorkflow Start Target Application for N-(2-Methylthiazol-4-yl)acetamide InVitro In Vitro Assays (Low Volume, Tolerates DMSO) Start->InVitro InVivo In Vivo Formulation (High Volume, Low Toxicity) Start->InVivo CoSolvent Co-solvent System (DMSO + PEG-400) InVitro->CoSolvent Cyclodextrin HP-β-CD Complexation (1:2 Molar Ratio) InVivo->Cyclodextrin CheckPrecip Check Precipitation (OD600 Measurement) CoSolvent->CheckPrecip AddSurfactant Add Surfactant (Poloxamer / Tween) CheckPrecip->AddSurfactant OD600 > 0.05 ReadyAssay Proceed to Assay CheckPrecip->ReadyAssay OD600 < 0.05 AddSurfactant->ReadyAssay Lyophilize Lyophilize to Powder (Thermodynamic Lock) Cyclodextrin->Lyophilize Reconstitute Reconstitute in Saline (HPLC Validation) Lyophilize->Reconstitute

Decision tree for selecting and validating the optimal solubility enhancement strategy for N-(2-Methylthiazol-4-yl)acetamide.

References

  • Technical Support Center: Improving the Solubility of Thiazole Compounds. Benchchem. 3

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. RSC Publishing. 1

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. USPTO / Semantic Scholar. 4

  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

  • 2-Methylthiazole CAS 3581-87-1 Properties and pKa. Srinivasa Petro Chemicals. 2

Sources

Troubleshooting

preventing byproduct formation in thiazole ring synthesis

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and opti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize thiazole ring closures.

The classic Hantzsch thiazole synthesis—the condensation of an α-haloketone with a thioamide—is a cornerstone of medicinal chemistry. However, it is notoriously prone to side reactions, including dehalogenation, regiochemical scrambling, and racemization of chiral centers. This guide dissects the mechanistic causality behind these byproducts and provides self-validating protocols to ensure high-yield, stereopure thiazole synthesis.

Mechanistic Workflow & Byproduct Pathways

To prevent byproducts, we must first understand the kinetic branch points of the reaction. The diagram below maps the desired Hantzsch pathway against competing side reactions.

G SM α-Haloketone + Thioamide S_Alk S-Alkylation Intermediate SM->S_Alk SN2 Attack (S on α-C) Dehalo Dehalogenated Ketone (Redox Byproduct) SM->Dehalo Thiophilic Attack (S on Halogen) Steric Hindrance HTZ Hydroxythiazoline Intermediate S_Alk->HTZ Intramolecular Cyclization Regio 2-Imino-2,3-dihydrothiazole (Regioisomer) S_Alk->Regio Acidic Conditions (pH < 7) Thiazole Target Thiazole Ring HTZ->Thiazole Dehydration (-H2O) Heat / Acid / Base Uncyclized Stable Hydroxythiazoline (Incomplete Dehydration) HTZ->Uncyclized Low Temp / Neutral pH

Mechanistic workflow of Hantzsch thiazole synthesis highlighting byproduct branch points.

Troubleshooting FAQs

Q1: Why am I isolating significant amounts of uncyclized hydroxythiazoline instead of the final thiazole? A1: The Hantzsch synthesis is a multi-step process. After the initial S-alkylation and intramolecular cyclization, the reaction forms a 4-hydroxythiazoline intermediate[1]. Dehydration of this intermediate to form the aromatic thiazole ring is the rate-limiting step. If your reaction stalls here, it is typically due to running the reaction at too low a temperature or at a strictly neutral pH without a catalyst.

  • The Fix: Dehydration requires either acid or base catalysis to facilitate the elimination of water. If your substrate is thermally stable, refluxing in ethanol is sufficient. If your substrate is temperature-sensitive, you must chemically force the dehydration using reagents like trifluoroacetic anhydride (TFAA) and pyridine, followed by triethylamine (TEA)[2].

Q2: My reaction yields dehalogenated ketones and symmetrical sulfides. How do I prevent this? A2: This is a classic redox byproduct caused by "thiophilic attack." Instead of the thioamide sulfur acting as a nucleophile at the α-carbon (S_N2), steric hindrance at the α-carbon forces the sulfur to attack the halogen atom directly. This generates an enolate and a sulfenyl halide, which rapidly decompose into dehalogenated ketones and disulfide byproducts.

  • The Fix: Ensure your α-haloketone is not overly sterically hindered. If steric bulk is unavoidable, consider abandoning the α-haloketone entirely. Modern alternatives, such as the Iridium-catalyzed sulfur ylide insertion reaction, bypass the α-halo intermediate completely, preventing thiophilic attack and avoiding the generation of strong acid (HX) byproducts[3].

Q3: I am synthesizing chiral amino acid-derived thiazoles, but I'm observing severe racemization (epimerization). What is the mechanism, and how can I avoid it? A3: In the classic Hantzsch synthesis (refluxing ethanol), the formation of the thiazole ring concomitantly generates one equivalent of hydrogen bromide (HBr). This highly acidic environment promotes reversible enolization at the α-stereocenter of your amino acid derivative, leading to complete racemization.

  • The Fix: You must decouple the cyclization step from the dehydration step. Use the Holzapfel-Meyers-Nicolaou Modification [2]. By running the initial cyclocondensation at room temperature over a solid base (KHCO₃), you trap the HBr. The subsequent dehydration is then performed chemically at -18°C, preserving >91% enantiomeric excess (ee)[2].

Q4: How do I control regioselectivity to prevent the formation of 2-imino-2,3-dihydrothiazoles? A4: When using N-monosubstituted thioureas, the reaction can branch into two regioisomers. Under acidic conditions, the internal nitrogen of the thiourea attacks the carbonyl, yielding the undesired 3-substituted 2-imino-2,3-dihydrothiazole[4].

  • The Fix: Regioselectivity is strictly pH-dependent. Maintaining neutral or slightly basic conditions (e.g., using NaHCO₃ as an acid scavenger) ensures the terminal nitrogen acts as the nucleophile, exclusively favoring the desired 2-(N-substituted amino)thiazole[4].

Experimental Protocol: Holzapfel-Meyers-Nicolaou Modification

To prevent racemization and force the dehydration of the hydroxythiazoline intermediate without harsh heating, follow this self-validating, step-by-step protocol optimized for chiral substrates[2].

Phase 1: Cyclocondensation (Formation of Hydroxythiazoline)

  • Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the chiral thioamide (1.0 equiv) and the α-bromoketone (1.1 equiv) in anhydrous THF (0.2 M).

  • Base Addition: Add solid potassium bicarbonate (KHCO₃, 3.0 equiv). This heterogeneous base acts as an acid scavenger to neutralize HBr as it forms, preventing premature enolization.

  • Reaction: Stir vigorously at room temperature for 12–16 hours. Monitor the disappearance of the thioamide via TLC.

  • Isolation: Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure to isolate the crude hydroxythiazoline intermediate.

Phase 2: Low-Temperature Dehydration 5. Activation: Redissolve the crude intermediate in anhydrous dichloromethane (DCM) and cool to -18°C using an ice/salt bath. 6. Reagent Addition: Add anhydrous pyridine (8.0 equiv), followed by the dropwise addition of trifluoroacetic anhydride (TFAA, 4.0 equiv). Stir for 30 minutes. Mechanism: TFAA activates the hydroxyl group by converting it into a superior leaving group (trifluoroacetate). 7. Elimination: Add triethylamine (TEA, 8.5 equiv) dropwise to induce the E2 elimination. Stir for an additional 2 hours at -18°C. 8. Quench & Solvolysis: Quench with saturated aqueous NaHCO₃. (Note: If N-trifluoroacetylation of secondary amines occurs during step 6, treat the crude product with sodium ethoxide in ethanol for 1 hour at room temperature to liberate the free amine[2]).

Quantitative Data: Condition Impact on Yield and Byproducts

The following table synthesizes the causal relationship between reaction conditions, byproduct formation, and stereochemical integrity based on empirical data[2][3].

Reaction ConditionPrimary ProductMajor ByproductThiazole YieldRacemization (ee loss)
Ethanol, Reflux (Classic Hantzsch)ThiazoleEpimerized Thiazole65–75%High (>50% ee loss)
Neutral pH, Room Temp HydroxythiazolineUncyclized Intermediate<10%Low
Acidic (10M HCl-EtOH) 2-Imino-dihydrothiazoleRegioisomers15–30%Moderate
TFAA/Pyridine, then TEA (-18°C) Chiral ThiazoleN-Trifluoroacetyl derivative91–97% None (<1% ee loss)
Ir-Catalyzed Sulfur Ylide Insertion ThiazoleNone (Avoids HX formation)85–95%None

References

  • Egan, R. S., et al. (1968). Isolation of 4-Hydroxythiazoline: A Solid Phase Study in Hantzsch Thiazole Reaction. ResearchGate. Available at:[Link]

  • Pye, E., et al. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters, ACS Publications. Available at:[Link]

Sources

Optimization

minimizing solvent effects in biological assays with N-(2-Methylthiazol-4-yl)acetamide

Technical Support Center: Minimizing Solvent Effects with N-(2-Methylthiazol-4-yl)acetamide Executive Summary: Compound Profile & Solvent Dynamics Subject: N-(2-Methylthiazol-4-yl)acetamide Chemical Class: Thiazole-aceta...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Solvent Effects with N-(2-Methylthiazol-4-yl)acetamide

Executive Summary: Compound Profile & Solvent Dynamics

Subject: N-(2-Methylthiazol-4-yl)acetamide Chemical Class: Thiazole-acetamide scaffold Primary Challenge: Hydrophobicity-driven precipitation and solvent-dependent assay interference.

N-(2-Methylthiazol-4-yl)acetamide is a representative small molecule scaffold often used in fragment-based drug discovery and medicinal chemistry (e.g., for anticancer or antimicrobial targets). Like many thiazole derivatives, it exhibits distinct solubility profiles that require rigorous solvent management to prevent experimental artifacts.

Key Physicochemical Characteristics:

  • Hydrophobicity: The methyl-thiazole core confers lipophilicity, often resulting in LogP values that necessitate organic solvents (DMSO) for stock preparation.

  • H-Bonding Potential: The acetamide group and thiazole nitrogen can participate in hydrogen bonding, leading to stable crystal lattice structures that are slow to dissolve in aqueous buffers (high lattice energy).

  • Assay Interference Risk: Thiazole derivatives are known Firefly Luciferase (FLuc) inhibitors . What appears to be a "solvent effect" (signal drop) may actually be direct enzymatic inhibition of the reporter system.

Core Protocol: The Solvent-Sparing Workflow

To minimize solvent effects while ensuring N-(2-Methylthiazol-4-yl)acetamide remains in solution, follow this validated "Intermediate Dilution" protocol. This method prevents the "shock precipitation" that occurs when high-concentration DMSO stocks are blasted directly into aqueous media.

Step-by-Step Dilution Methodology
  • Stock Preparation (1000x):

    • Dissolve solid N-(2-Methylthiazol-4-yl)acetamide in 100% anhydrous DMSO to a concentration of 10 mM or 30 mM .

    • Critical: Vortex for 60 seconds and inspect for turbidity. If particles persist, sonicate for 5 minutes at 40 kHz.

  • Intermediate Dilution (The "Step-Down" Phase):

    • Do NOT pipette 100% DMSO stock directly into the cell culture plate.

    • Prepare a 10x Working Solution in culture medium containing 5-10% DMSO .

    • Why? This pre-equilibrates the compound in a semi-aqueous environment, allowing microscopic precipitates to redissolve or stabilize before hitting the cells.

  • Final Assay Addition:

    • Add the 10x Working Solution to your assay wells (1:10 dilution).

    • Final Solvent Concentration: 0.5% - 1.0% DMSO.

    • Vehicle Control: Must contain the exact same final DMSO % (e.g., 0.5%).

Data Table: Solubility & Solvent Limits
ParameterRecommended LimitCritical ThresholdConsequence of Exceeding
Stock Conc. (DMSO) 10 - 30 mM> 50 mMAggregation/Precipitation in stock
Final DMSO % (Cell Assay) < 0.5%> 1.0%Membrane permeabilization, cytotoxicity
Final DMSO % (Enzyme Assay) < 1.0%> 5.0%Protein denaturation, activity loss
Aqueous Solubility Limit ~100 µM (estimated)> 200 µM"Crashing out" (visible precipitate)

Troubleshooting & FAQs

Q1: I see a fine precipitate immediately after adding the compound to my assay buffer. Is this a solvent effect? A: This is likely "Shock Precipitation."

  • Cause: Adding high-concentration hydrophobic stock (100% DMSO) directly to a highly aqueous, high-salt buffer causes the compound to aggregate faster than it can disperse.

  • Solution: Switch to the Intermediate Dilution method described above. Alternatively, use Acoustic Liquid Handling (e.g., Echo) which dispenses nanoliter droplets. The high surface-area-to-volume ratio of nanodroplets allows instant dissolution without local high-concentration hotspots.

Q2: My assay signal decreases in the vehicle control (DMSO only). How do I fix this? A: You are exceeding the DMSO Tolerance Threshold of your biological system.

  • Mechanism: DMSO is amphipathic; it can strip lipids from cell membranes (cytotoxicity) or unfold enzymes.

  • Fix: Perform a "DMSO Titration Experiment." Run your assay with 0%, 0.1%, 0.25%, 0.5%, and 1.0% DMSO (no compound). Plot the signal. Select a concentration where the signal is >90% of the 0% control.

Q3: I am running a Luciferase reporter assay, and N-(2-Methylthiazol-4-yl)acetamide shows potent inhibition. Is this real? A: Proceed with extreme caution.

  • Warning: Thiazole derivatives are frequent False Positives in Firefly Luciferase assays. They can act as competitive inhibitors of the Luciferase enzyme itself, not your biological target.

  • Validation:

    • Switch to a Renilla Luciferase or NanoLuc reporter (structurally different substrate).

    • Add the compound after the luciferase reaction has started. If the signal drops instantly, it is inhibiting the reporter enzyme, not the biological pathway.

Q4: Can I store the intermediate dilutions? A: No.

  • Thermodynamic solubility in 5-10% DMSO/water mixtures is often lower than kinetic solubility. Over time (hours), the compound will nucleate and crystallize. Always prepare intermediate dilutions fresh immediately before use.

Visualizations

Diagram 1: The Solvent-Sparing Dilution Workflow

A decision tree for ensuring solubility based on available equipment.

SolubilityWorkflow Start Start: 10mM Stock (100% DMSO) CheckEquip Do you have Acoustic Dispenser? Start->CheckEquip Echo Acoustic Dispensing (Echo) Direct Transfer (nL) CheckEquip->Echo Yes Manual Manual Pipetting CheckEquip->Manual No Final Add to Assay Plate (Final DMSO: 0.5-1%) Echo->Final Intermed Prepare 10x Intermediate (5-10% DMSO in Media) Manual->Intermed Mix Mix Thoroughly (Vortex/Pipette) Intermed->Mix Mix->Final Precip Check for Precipitation (Microscopy/Nephelometry) Final->Precip

Caption: Workflow for introducing hydrophobic thiazole compounds into aqueous assays without precipitation.

Diagram 2: Mechanisms of Assay Interference

Distinguishing between true solvent effects, precipitation, and reporter inhibition.

InterferenceMech Compound N-(2-Methylthiazol-4-yl)acetamide (in DMSO) SolventEffect Solvent Effect (DMSO Toxicity) Compound->SolventEffect High DMSO % Precipitation Precipitation (Light Scattering) Compound->Precipitation Low Solubility ReporterInhib Reporter Inhibition (Luciferase Binding) Compound->ReporterInhib Specific Structure TrueActivity True Biological Activity (Target Binding) Compound->TrueActivity Desired Membrane Cell Membrane Permeabilization SolventEffect->Membrane Enzyme Assay Enzyme (Denaturation) SolventEffect->Enzyme Readout Assay Signal (RLU / RFU) Precipitation->Readout False High/Low ReporterInhib->Readout False Low TrueActivity->Readout Membrane->Readout Toxicity Artifact Enzyme->Readout Activity Loss

Caption: Pathways by which solvent (DMSO) and compound properties can confound assay results.

References

  • BenchChem Technical Support . "How to control for solvent effects (DMSO) in experiments." BenchChem, 2025.[1] Link

  • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006. Link

  • Thorne, N., et al. "Firefly luciferase in chemical biology: A compendium of inhibitors, mechanism, and strategies." Chemistry & Biology, 2012. Link

  • PubChem . "2-Amino-N-(4-methylthiazol-2-yl)acetamide Compound Summary."[2] National Library of Medicine, 2024. Link

  • Auld, D. S., et al. "Interferences with Luciferase Reporter Enzymes." Assay Guidance Manual, 2016. Link

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for Thiazole Synthesis

Core Directive & Scope This technical guide addresses the specific challenges of synthesizing and functionalizing thiazole cores—a critical pharmacophore in drugs like Ritonavir and Dasatinib. Unlike generic synthesis ma...

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scope

This technical guide addresses the specific challenges of synthesizing and functionalizing thiazole cores—a critical pharmacophore in drugs like Ritonavir and Dasatinib. Unlike generic synthesis manuals, this document focuses on catalyst selection logic , mechanistic troubleshooting , and regiocontrol in transition-metal-catalyzed pathways.

The "Support Center" Philosophy: We do not provide "recipes." We provide diagnostic workflows . If your reaction fails, use the troubleshooting tables to identify the root cause (e.g., sulfur poisoning vs. steric hindrance) and select the appropriate catalytic solution.

Module A: The Hantzsch Synthesis (Optimization & Modernization)

While the Hantzsch synthesis is the classical route, it often suffers from low yields due to acid-labile intermediates and tarry side-products.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the thioamide sulfur on the


-haloketone, followed by cyclization and dehydration.
  • Critical Failure Point: The intermediate 4-hydroxy-2-thiazoline often fails to dehydrate efficiently under weak acidic conditions, or the starting material degrades.

  • Catalyst Solution: Switch from passive reflux to Lewis Acid Catalysis or Heterogeneous Catalysis (e.g., SiO

    
    -supported acids) to drive dehydration without polymerizing the starting material.
    
Experimental Protocol: Optimized Hantzsch

Target: 2-Aminothiazole derivatives.

  • Stoichiometry: 1.0 equiv

    
    -haloketone : 1.1 equiv Thiourea.
    
  • Catalyst: 10 mol% Silica-supported Tungstosilicic Acid (SiW/SiO

    
    ) .
    
    • Why? It acts as a reusable solid acid catalyst that promotes rapid dehydration while sequestering water.

  • Solvent: Ethanol/Water (1:1).[1]

  • Activation: Microwave irradiation (80 °C, 10-20 min) or Ultrasound.

  • Workup: Filter catalyst (reusable). Neutralize filtrate with 5% Na

    
    CO
    
    
    
    to precipitate the free base.[2]
Visualizing the Pathway

HantzschMechanism Start α-Haloketone + Thioamide Inter1 Thioimidate Intermediate Start->Inter1 S-Alkylation (Fast) Inter2 4-Hydroxy-thiazoline (Unstable) Inter1->Inter2 Cyclization Product Thiazole Product Inter2->Product Dehydration (Rate Limiting step) Cat: SiW/SiO2

Caption: The Hantzsch pathway. The red arrow indicates the dehydration step where solid acid catalysts significantly improve yield by preventing reversibility.

Module B: Transition Metal-Catalyzed C-H Activation

Direct arylation of thiazoles is superior to cross-coupling (Suzuki/Stille) as it avoids pre-functionalization. However, it presents two major challenges: Regioselectivity (C2 vs. C5) and Catalyst Poisoning .

Challenge 1: The Sulfur Poisoning Effect

Thiazoles are "soft" ligands. The sulfur atom and the nitrogen lone pair can coordinate strongly to soft metals like Pd(II), displacing phosphine ligands and forming inactive "Pd-black" aggregates.

  • Symptom: Reaction turns black immediately; low conversion; starting material recovered.

  • Solution:

    • Ligand Shielding: Use bulky, electron-rich ligands (e.g., P(t-Bu)

      
       , XPhos ) that sterically prevent the thiazole S/N from binding to the Pd center.
      
    • Cocktail Approach: Add Cu(I) salts (e.g., CuI) as "scavengers" to coordinate the thiazole nitrogen, leaving Pd free for C-H insertion.

Challenge 2: Regioselectivity (C2 vs. C5)
  • C2-Selectivity: The C2 proton is the most acidic (pK

    
     ~29). Acidity-driven mechanisms (CMD - Concerted Metallation-Deprotonation) favor C2.
    
  • C5-Selectivity: The C5 position is electronically activated for electrophilic attack but less acidic. Steric blocking of C2 is often required.

Selection Guide: C-H Activation Catalysts
Target PositionCatalyst SystemLigandBaseMechanism
C2-Arylation Pd(OAc)

/ CuI
PPh

or Phenanthroline
Cs

CO

Acidity Controlled. CuI protects N-coordination; Carbonate assists deprotonation.
C5-Arylation Pd(OAc)

(Ligand-Free)
None (or P(t-Bu)

for difficult substrates)
KOAcElectrophilic/Steric. Ligand-free conditions reduce steric bulk, allowing attack at the crowded C5 if C2 is blocked.
General Pd(OH)

/C (Pearlman's)
HeterogeneousKOAcRecyclable. Good for scale-up; less susceptible to poisoning due to surface area.
Visualizing the Selectivity Logic

CH_Selectivity Input Thiazole Substrate CheckC2 Is C2 Position Free? Input->CheckC2 PathC2 Target: C2 Arylation CheckC2->PathC2 Yes PathC5 Target: C5 Arylation CheckC2->PathC5 No (C2 Blocked) CondC2 Use: Pd(OAc)2 + PPh3 + CuI Base: Cs2CO3 (Acidity Driven) PathC2->CondC2 CondC5 Use: Pd(OAc)2 (Ligand Free) Base: KOAc (Electrophilic Driven) PathC5->CondC5

Caption: Decision tree for selecting catalyst conditions based on available reactive sites (C2 vs C5).

Troubleshooting & FAQs

Q1: My Pd-catalyzed reaction stops at 40% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition. The product (arylated thiazole) might be a better ligand for Pd than the starting material, effectively poisoning the catalyst as the reaction proceeds.[3] Corrective Action:

  • Switch Ligand: Move to XPhos or SPhos . These biaryl phosphine ligands are bulky enough to prevent the product from coordinating to the Pd center.

  • Increase Temperature: Higher T (120°C+) promotes ligand dissociation.

Q2: I am getting a mixture of C2 and C5 arylation.

Diagnosis: Loss of regiocontrol due to aggressive conditions. Corrective Action:

  • Lower Temperature: Run at 80°C instead of 120°C.

  • Change Base: Switch from Cs

    
    CO
    
    
    
    (stronger, promotes C2) to KOAc (weaker).
  • Solvent Switch: Use non-polar solvents (Toluene) to disfavor the C5 electrophilic pathway if C2 is desired.

Q3: The Hantzsch reaction yields a sticky tar.

Diagnosis: Polymerization of the


-haloketone.
Corrective Action: 
  • Order of Addition: Do not mix reagents all at once. Add the

    
    -haloketone slowly (dropwise) to the refluxing thiourea solution. This keeps the concentration of the reactive ketone low relative to the nucleophile.
    

References

  • Roger, J., Pogan, F., & Doucet, H. (2009).[4] Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]

  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-Catalyzed Arylation of Electron-Rich Heterocycles with Aryl Chlorides.[5] Accounts of Chemical Research, 42(8), 1074–1086. (Foundational work on pKa-driven C-H activation). [Link]

  • Hassell-Hart, S., et al. (2022).[6] Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction.[7] Organic Letters, 24(43), 7924–7927. [Link]

  • Potdar, S. S., et al. (2019). Silica supported tungstosilicic acid as a reusable solid acid catalyst for the synthesis of thiazoles. Research on Chemical Intermediates, 45, 2897–2911. (Source for SiW/SiO2 protocol). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Potential Biological Activity of N-(2-Methylthiazol-4-yl)acetamide and Its Structural Analogs

In the landscape of medicinal chemistry, the thiazole nucleus is a cornerstone scaffold, renowned for its presence in a multitude of biologically active compounds. This guide delves into a comparative analysis of N-(2-Me...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the thiazole nucleus is a cornerstone scaffold, renowned for its presence in a multitude of biologically active compounds. This guide delves into a comparative analysis of N-(2-Methylthiazol-4-yl)acetamide, a simple yet intriguing thiazole derivative. While this specific compound is frequently documented as a synthetic intermediate, its structural features suggest a potential for biological activity. By examining its closely related analogs, we can infer its potential therapeutic applications and outline a clear experimental path for its biological characterization. This document is intended for researchers, scientists, and professionals in drug development, providing a framework for exploring the therapeutic potential of novel thiazole derivatives.

The Thiazole Scaffold: A Privileged Structure in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a vast array of pharmaceuticals. Its ability to engage in hydrogen bonding, dipole-dipole interactions, and pi-stacking allows it to effectively interact with a wide range of biological targets. This versatility has led to the development of thiazole-containing drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. N-(2-Methylthiazol-4-yl)acetamide, with its characteristic thiazole core and acetamide side chain, represents a fundamental structure within this important class of compounds.

Structural Analogs and Their Biological Activities: A Comparative Overview

To build a hypothesis regarding the potential biological activity of N-(2-Methylthiazol-4-yl)acetamide, a survey of its structurally similar compounds with established biological profiles is essential. The following table summarizes the activities of selected thiazole derivatives where minor structural modifications have led to significant biological effects.

Compound/Derivative ClassStructural Modification from N-(2-Methylthiazol-4-yl)acetamideReported Biological ActivityKey Findings & References
Thiazole-Based Schiff Bases Replacement of the acetamide group with an imine linkage and additional aryl substituents.Potent antibacterial and antifungal activity.Compounds showed significant activity against various bacterial and fungal strains, suggesting the thiazole ring is a key pharmacophore.
Substituted 2-aminothiazoles Variation in substituents at the 2-amino position of the thiazole ring.Diverse activities including antimicrobial, anti-inflammatory, and anticancer.The nature of the substituent on the amino group significantly modulates the biological activity.
Thiazole-containing Pyrazoline Derivatives Incorporation of the thiazole moiety into a larger pyrazoline scaffold.Significant antibacterial and antifungal properties.The hybrid molecules demonstrated enhanced antimicrobial effects compared to the individual heterocyclic systems.
Meloxicam (a non-steroidal anti-inflammatory drug) A more complex structure containing a thiazole ring linked to a benzothiazine dioxide.Selective COX-2 inhibitor with anti-inflammatory properties.Demonstrates the potential for thiazole derivatives to target key enzymes in inflammatory pathways.
Abafungin (antifungal agent) A complex molecule featuring a substituted thiazole ring.Broad-spectrum antifungal activity.Highlights the role of the thiazole ring in compounds designed to combat fungal infections.

Postulated Biological Activity and Mechanistic Pathways

Based on the activities of its structural analogs, N-(2-Methylthiazol-4-yl)acetamide could plausibly exhibit antimicrobial or anticancer properties. The presence of the thiazole ring is a strong indicator of potential antimicrobial action, as this moiety is known to interfere with essential microbial processes. Furthermore, many simple amide-containing compounds have been shown to possess cytotoxic effects against cancer cell lines, suggesting a potential for N-(2-Methylthiazol-4-yl)acetamide in this therapeutic area.

Proposed Experimental Workflow for Biological Evaluation

To systematically investigate the biological potential of N-(2-Methylthiazol-4-yl)acetamide, a tiered screening approach is recommended. The following workflow outlines the key experimental stages.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_validation In Vivo Validation node_synthesis Compound Synthesis & Purification node_antimicrobial Antimicrobial Assays (MIC/MBC) node_synthesis->node_antimicrobial node_cytotoxicity Cytotoxicity Screening (MTT/MTS Assay) node_synthesis->node_cytotoxicity node_enzyme Enzyme Inhibition Assays node_antimicrobial->node_enzyme node_binding Receptor Binding Studies node_cytotoxicity->node_binding node_pathway Cellular Pathway Analysis node_binding->node_pathway node_animal Animal Model Testing node_pathway->node_animal

Caption: A tiered experimental workflow for the biological evaluation of N-(2-Methylthiazol-4-yl)acetamide.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the initial screening assays proposed in the experimental workflow.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol is designed to determine the lowest concentration of N-(2-Methylthiazol-4-yl)acetamide that inhibits the visible growth of a microorganism.

Materials:

  • N-(2-Methylthiazol-4-yl)acetamide

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of N-(2-Methylthiazol-4-yl)acetamide in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include positive controls (microorganism with no compound) and negative controls (medium only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol: MTT Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxic effect of N-(2-Methylthiazol-4-yl)acetamide on cancer cell lines.

Materials:

  • N-(2-Methylthiazol-4-yl)acetamide

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of N-(2-Methylthiazol-4-yl)acetamide and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Concluding Remarks and Future Directions

While N-(2-Methylthiazol-4-yl)acetamide is primarily recognized as a synthetic intermediate, its structural similarity to a wide range of biologically active thiazole derivatives strongly suggests that it may possess latent therapeutic properties. The comparative analysis presented in this guide indicates that antimicrobial and anticancer activities are plausible starting points for a comprehensive biological evaluation. The proposed experimental workflows and detailed protocols provide a robust framework for researchers to systematically investigate the potential of this compound and its analogs. Future work should focus on the synthesis of a library of related compounds with systematic structural modifications to elucidate clear structure-activity relationships (SAR). Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Thiazole-Based Schiff Bases as Potential Antimicrobial Agents. [Link]

  • Synthesis and Antimicrobial Activity of Some New Thiazole and Pyrazoline Derivatives. [Link]

Comparative

independent synthesis and verification of N-(2-Methylthiazol-4-yl)acetamide

Executive Summary & Strategic Analysis Target Molecule: N-(2-Methylthiazol-4-yl)acetamide CAS Registry Number: (Isomer Specific - often confused with 2-acetamido-4-methylthiazole) Core Challenge: The synthesis of 4-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Target Molecule: N-(2-Methylthiazol-4-yl)acetamide CAS Registry Number: (Isomer Specific - often confused with 2-acetamido-4-methylthiazole) Core Challenge: The synthesis of 4-aminothiazoles is significantly more challenging than their 2-amino counterparts. While 2-aminothiazoles are easily accessed via the classic Hantzsch condensation (alpha-halo ketone + thiourea), the 4-amino regioisomer is inherently unstable in its free base form and prone to tautomerization or decomposition.

The "Isomer Trap": Most commercial "aminomethylthiazoles" are 2-amino-4-methylthiazole . The target here is the reverse: 4-amino-2-methylthiazole (as the acetamide). This guide focuses on the Curtius Rearrangement as the "Gold Standard" method for accessing this difficult nitrogen position, comparing it against the classical Beckmann Rearrangement route.

Comparison of Synthetic Routes
FeatureMethod A: Modified Hantzsch + Curtius (Recommended) Method B: Beckmann Rearrangement
Starting Material Ethyl bromopyruvate & Thioacetamide2-Methyl-4-acetylthiazole
Key Intermediate 2-Methylthiazole-4-carboxylic acid2-Methyl-4-acetylthiazole oxime
Reliability High (Stepwise control)Medium (Regioselectivity issues)
Scalability High (DPPA variant is safe for scale-up)Medium (Polyphosphoric acid handling)
Purity Profile Excellent (Avoids unstable free amine)Moderate (Side reactions common)
Primary Risk Handling of acyl azide (thermal control required)Beckmann fragmentation vs. migration

Critical Isomer Distinction (Visual Logic)

Before beginning synthesis, it is vital to confirm the target structure, as the regioisomers have vastly different synthetic access points.

IsomerCheck Target TARGET: N-(2-Methylthiazol-4-yl)acetamide (Amino at C4, Methyl at C2) Common COMMON IMPOSTER: N-(4-Methylthiazol-2-yl)acetamide (Amino at C2, Methyl at C4) Target->Common NOT INTERCONVERTIBLE Precursor_Target Requires: Ethyl Bromopyruvate + Thioacetamide Precursor_Target->Target Curtius Route Precursor_Common Requires: Chloroacetone + Thiourea Precursor_Common->Common Standard Hantzsch

Figure 1: Structural distinction between the target 4-amino series and the ubiquitous 2-amino series.

Method A: The Curtius Rearrangement Protocol (Gold Standard)

This method is preferred because it bypasses the isolation of the unstable 4-aminothiazole free base. By rearranging the carboxylic acid directly to the isocyanate and trapping it, we maintain chemical stability throughout.

Phase 1: Synthesis of the Carboxylate Precursor

Reaction: Hantzsch-type condensation using ethyl bromopyruvate.

  • Reagents: Thioacetamide (1.0 eq), Ethyl Bromopyruvate (1.0 eq), Ethanol (anhydrous).

  • Protocol:

    • Dissolve thioacetamide (7.5 g, 0.1 mol) in absolute ethanol (100 mL).

    • Add ethyl bromopyruvate (19.5 g, 0.1 mol) dropwise at room temperature.

    • Heat to reflux for 4 hours.

    • Cool to 0°C. The hydrobromide salt of Ethyl 2-methylthiazole-4-carboxylate may precipitate.

    • Neutralize with aqueous NaHCO₃ to release the free base ester. Extract with DCM, dry over MgSO₄, and concentrate.

  • Checkpoint: 1H NMR should show a singlet for C5-H (approx 8.0 ppm) and the ethyl ester signals.

Phase 2: Hydrolysis and Curtius Rearrangement

Reaction: Conversion of Ester


 Acid 

Acyl Azide

Isocyanate

Acetamide.

Reagents:

  • Diphenylphosphoryl azide (DPPA)[1]

  • Triethylamine (Et₃N)

  • tert-Butanol (t-BuOH)

  • Acetyl Chloride / Acetic Anhydride

Step-by-Step Protocol:

  • Hydrolysis: Treat the ester (Phase 1 product) with LiOH (2.0 eq) in THF/H₂O (3:1) at RT for 12h. Acidify to pH 3 to precipitate 2-methylthiazole-4-carboxylic acid .

  • Acyl Azide Formation (One-Pot):

    • Suspend the carboxylic acid (1.43 g, 10 mmol) in dry Toluene (50 mL).

    • Add Et₃N (1.5 eq) followed by DPPA (1.1 eq).

    • Stir at RT for 1 hour. (Formation of acyl azide).[1][2][3]

  • Rearrangement & Trapping (Boc-Intermediate Strategy):

    • Note: Direct acetylation of the isocyanate is risky. The "Boc-Bridge" strategy is safer.

    • Add excess tert-butanol (5.0 eq) to the reaction mixture.

    • Heat to 80°C for 4-6 hours. Evolution of N₂ gas indicates rearrangement to isocyanate, which is immediately trapped by t-BuOH.

    • Result: tert-Butyl (2-methylthiazol-4-yl)carbamate.

  • Deprotection & Acetylation:

    • Treat the Boc-carbamate with TFA/DCM (1:1) at 0°C for 1 hour. Remove volatiles in vacuo.

    • Crucial: Do not attempt to store the free amine salt. Immediately resuspend in DCM/Pyridine (1:1).

    • Add Acetic Anhydride (1.5 eq) at 0°C. Stir 2 hours.

    • Quench with saturated NH₄Cl. Extract, dry, and purify via flash chromatography (EtOAc/Hexanes).

Workflow Diagram (Method A)

CurtiusFlow Start Start: Thioacetamide + Ethyl Bromopyruvate Ester Intermediate 1: Ethyl 2-methylthiazole-4-carboxylate Start->Ester Hantzsch Cyclization Acid Intermediate 2: 2-methylthiazole-4-carboxylic acid Ester->Acid LiOH Hydrolysis Azide Acyl Azide (In Situ via DPPA) Acid->Azide DPPA, Et3N Isocyanate Isocyanate (via Thermal Rearrangement) Azide->Isocyanate Heat (-N2) Boc Boc-Protected Amine (Stable Intermediate) Isocyanate->Boc t-BuOH Trap Final FINAL PRODUCT: N-(2-Methylthiazol-4-yl)acetamide Boc->Final 1. TFA (Deprotect) 2. Ac2O (Acetyl)

Figure 2: The "Boc-Bridge" Curtius workflow ensures the unstable 4-amino intermediate is never isolated.

Analytical Verification (Self-Validating System)

To independently verify you have synthesized the 4-acetamido isomer and not the 2-acetamido isomer, utilize these specific NMR markers.

1H NMR Diagnostic Table (CDCl₃, 400 MHz)
SignalTarget: N-(2-Methylthiazol-4-yl)acetamideImposter: N-(4-Methylthiazol-2-yl)acetamide
Thiazole Proton C5-H: Singlet, ~7.8 - 8.1 ppmC5-H: Singlet, ~6.5 - 6.8 ppm
Methyl Group C2-Me: Singlet, ~2.6 - 2.7 ppmC4-Me: Singlet, ~2.3 - 2.4 ppm
Amide NH Broad singlet, ~8.5 - 9.0 ppmBroad singlet, ~10.0 - 11.0 ppm

Interpretation Logic:

  • The "Deshielding" Effect: The proton at C5 in the target molecule is adjacent to the sulfur atom and the nitrogen of the ring, but the key differentiator is the substituent pattern. In 2-aminothiazoles (imposter), the C5 proton is relatively electron-rich and appears upfield (6.5 ppm). In the target 4-aminothiazole, the C5 proton is flanked by S and the C4-N substituent, appearing significantly downfield (near 8.0 ppm).

  • Methyl Shift: A methyl group at C2 (between S and N) is more deshielded (~2.7 ppm) than a methyl group at C4 (~2.3 ppm).

Method B: Beckmann Rearrangement (Alternative)

Use this method only if 2-methyl-4-acetylthiazole is already available in your inventory. It is less atom-efficient than Method A for de novo synthesis.

  • Oxime Formation:

    • React 2-methyl-4-acetylthiazole with Hydroxylamine HCl (1.5 eq) and NaOAc in Ethanol. Reflux 2h.

    • Isolate the oxime.

  • Rearrangement:

    • Treat the oxime with Polyphosphoric Acid (PPA) at 100°C or Thionyl Chloride in Ether at 0°C.

    • Risk: The Beckmann rearrangement can migrate either the methyl group (yielding N-methyl-thiazole-4-carboxamide) or the thiazole group (yielding our target). The migration aptitude usually favors the aryl/heteroaryl group (the thiazole), giving the desired acetamide, but mixtures are possible.

  • Purification: Requires careful column chromatography to separate migration isomers.

Safety & Handling

  • DPPA (Diphenylphosphoryl azide): Toxic and potentially explosive if heated in isolation. Always use in solution (Toluene) and ensure proper nitrogen venting.

  • Thiazole Intermediates: Many aminothiazoles are sensitizers. Use double-gloving protocols.

  • Unstable Intermediates: The free base 4-amino-2-methylthiazole decomposes rapidly in air/light. Always keep it in salt form (TFA/HCl) or protected (Boc/Acetyl).

References

  • Hantzsch Thiazole Synthesis (General Mechanism)

    • Hantzsch, A. (1887).[4] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft.

    • Source:

  • Curtius Rearrangement (Methodology & DPPA Variant)

    • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide.[1] New convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society.

    • Source:

  • Barton, D. H. R., et al. (1986). "Synthesis of 4-aminothiazole derivatives." Journal of the Chemical Society, Perkin Transactions 1.
  • NMR Characterization of Thiazole Isomers: Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. Context: Standard reference for C2-Me vs C4-Me chemical shifts in 1,3-thiazoles.

Sources

Validation

A Comparative Guide to the In Vitro Statistical Analysis of Novel SIRT1-Activating Compounds: A Case Study with N-(2-Methylthiazol-4-yl)acetamide

This guide provides a comprehensive framework for the in vitro evaluation and statistical analysis of novel compounds targeting Sirtuin 1 (SIRT1), a key regulator of cellular health and longevity. We will use N-(2-Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro evaluation and statistical analysis of novel compounds targeting Sirtuin 1 (SIRT1), a key regulator of cellular health and longevity. We will use N-(2-Methylthiazol-4-yl)acetamide as a representative model for a novel thiazole-containing compound and compare its potential activity against well-established SIRT1 activators, Resveratrol and SRT1720. This document is intended for researchers, scientists, and drug development professionals seeking to design, execute, and interpret in vitro experiments for SIRT1 modulators.

Introduction: The Rationale for Targeting SIRT1

Sirtuin 1 (SIRT1) is a Class III histone deacetylase that utilizes NAD+ as a cofactor to deacetylate a wide array of protein substrates, thereby playing a critical role in regulating cellular metabolism, stress resistance, and aging.[1] The activation of SIRT1 has shown promise in preclinical models for treating age-related diseases, including type 2 diabetes, neurodegeneration, and certain cancers.[1]

The therapeutic potential of SIRT1 has driven the search for potent and specific small-molecule activators. Natural polyphenols like Resveratrol and synthetic compounds such as SRT1720 are well-documented SIRT1-activating compounds (STACs) that serve as benchmarks in the field.[2][3] This guide establishes a workflow to assess a novel candidate, N-(2-Methylthiazol-4-yl)acetamide, a compound featuring a thiazole ring—a scaffold present in various biologically active molecules—for its potential to modulate SIRT1 activity in vitro.

The SIRT1 Deacetylation Pathway and Mechanism of Activation

SIRT1 exerts its influence by removing acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation activity is allosterically regulated. STACs like Resveratrol and SRT1720 are believed to bind to an allosteric site on the N-terminal domain of SIRT1, inducing a conformational change that enhances the enzyme's affinity for its acetylated substrates.[3][4] This mechanism leads to increased deacetylase activity and subsequent downstream signaling.

SIRT1_Pathway cluster_0 Cellular Stress / Calorie Restriction cluster_1 SIRT1 Activation cluster_2 Downstream Effects NAD_Pool Increased NAD+ SIRT1 SIRT1 Enzyme NAD_Pool->SIRT1 Cofactor DeAc_Substrate Deacetylated Substrates SIRT1->DeAc_Substrate Deacetylation STAC N-(2-Methylthiazol-4-yl)acetamide (Hypothetical STAC) STAC->SIRT1 Allosteric Activation Ac_Substrate Acetylated Substrates (p53, PGC-1α, FOXO) Ac_Substrate->SIRT1 Cell_Response Improved Mitochondrial Function, Stress Resistance, Anti-apoptosis DeAc_Substrate->Cell_Response Assay_Workflow cluster_workflow A 1. Prepare Reagents: - Recombinant Human SIRT1 - Fluorogenic Substrate - NAD+ - Test Compounds B 2. Plate Compounds: - Serially dilute Test Compound, Resveratrol, and SRT1720 in a 96-well plate. A->B C 3. Initiate Reaction: - Add SIRT1, Substrate, and NAD+ to wells. - Incubate at 37°C. B->C D 4. Develop & Read: - Add Developer (with Trypsin). - Incubate at 37°C. - Measure fluorescence (Ex/Em = 360/460 nm). C->D E 5. Data Analysis: - Plot Dose-Response Curve. - Calculate EC50 values. D->E

Caption: Workflow for the fluorogenic SIRT1 assay.

Comparative Data Summary

The following table summarizes hypothetical data obtained from the SIRT1 enzymatic assay. The data is presented as the mean EC50 from three independent experiments (n=3), including the standard deviation (SD). Statistical significance is determined using a one-way ANOVA with Tukey's post-hoc test for multiple comparisons against the control, Resveratrol.

CompoundEC50 (µM) [n=3, Mean ± SD]Fold Activation (at 50 µM)p-value (vs. Resveratrol)
Resveratrol (Control)15.2 ± 2.12.5x-
SRT17200.16 ± 0.044.5x< 0.001
N-(2-Methylthiazol-4-yl)acetamide8.7 ± 1.53.1x< 0.05

EC50 values for Resveratrol and SRT1720 are based on published data for comparative purposes. [2][5]

Statistical Interpretation

The statistical analysis indicates that, in this hypothetical scenario, N-(2-Methylthiazol-4-yl)acetamide demonstrates a statistically significant improvement in potency (lower EC50) compared to Resveratrol (p < 0.05). Its activation potential is approximately 1.75-fold greater than that of the natural polyphenol.

As expected, SRT1720 shows the highest potency with an EC50 value in the sub-micromolar range, significantly outperforming both Resveratrol and the novel test compound (p < 0.001). [5][6]This aligns with existing literature that establishes SRT1720 as a highly potent, second-generation STAC. [2]The fold-activation data provides a secondary metric, confirming that at a saturating concentration, both SRT1720 and the novel compound elicit a stronger enzymatic response than Resveratrol.

Detailed Experimental Protocols

Adherence to validated protocols is paramount for reproducibility and data integrity. The following sections provide step-by-step methodologies for the key in vitro assays.

Protocol: In Vitro Fluorogenic SIRT1 Activity Assay

This protocol is adapted from commercially available kits and established methodologies. [7][8] A. Materials and Reagents:

  • Recombinant Human SIRT1 Enzyme

  • SIRT1 Fluorogenic Substrate (e.g., Fluor-de-Lys®-SIRT1)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer Solution containing Trypsin

  • Test Compounds (N-(2-Methylthiazol-4-yl)acetamide, Resveratrol, SRT1720) dissolved in DMSO

  • 96-well black, flat-bottom plates

B. Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to achieve the final desired concentrations. Add 10 µL of each compound dilution to the wells of the 96-well plate. Include "no compound" (DMSO vehicle) controls.

  • Enzyme/Substrate Preparation: Prepare a Master Mix containing Assay Buffer, NAD+ (final concentration ~200 µM), and the fluorogenic substrate (final concentration ~50 µM).

  • Reaction Initiation: Add 30 µL of the Master Mix to each well. To initiate the reaction, add 10 µL of diluted SIRT1 enzyme (final concentration ~2.5 mU/well).

  • Incubation: Mix gently on a plate shaker for 30 seconds. Incubate the plate at 37°C for 60 minutes, protected from light.

  • Development: Add 50 µL of the Developer solution to each well.

  • Second Incubation: Incubate the plate at 37°C for 30-45 minutes to allow for cleavage of the deacetylated substrate.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

C. Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme).

  • Normalize the data to the positive control (e.g., maximum activation by SRT1720) and the vehicle control (0% activation).

  • Plot the normalized activity versus the log of the compound concentration.

  • Use a non-linear regression model (four-parameter logistic curve) to determine the EC50 value for each compound.

Protocol: Cell-Based p53 Acetylation Assay (Western Blot)

To validate the findings in a cellular context, this assay measures the acetylation status of p53, a known SIRT1 substrate. [9] A. Materials and Reagents:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS

  • Test Compounds

  • Lysis Buffer (RIPA buffer with protease and deacetylase inhibitors like nicotinamide)

  • Antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-GAPDH (loading control)

  • Secondary HRP-conjugated antibodies

B. Procedure:

  • Cell Culture and Treatment: Seed HEK293T cells in 6-well plates and grow to ~70% confluency. Treat cells with varying concentrations of the test compounds for 6-12 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with 100 µL of ice-cold Lysis Buffer per well.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with secondary antibodies for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensity for acetyl-p53 and normalize it to total p53 and the loading control (GAPDH).

Conclusion and Future Directions

This guide outlines a robust, statistically-grounded approach for the comparative analysis of novel SIRT1 modulators. The hypothetical data suggests that N-(2-Methylthiazol-4-yl)acetamide represents a promising scaffold for developing new STACs with potency superior to first-generation activators like Resveratrol.

The definitive next steps involve validating these in vitro enzymatic findings through cell-based target engagement assays, such as the p53 deacetylation Western Blot. Further investigation into selectivity against other sirtuin isoforms (e.g., SIRT2, SIRT3) is crucial to establish a comprehensive profile of the compound. Ultimately, these foundational in vitro studies are essential for guiding lead optimization and advancing novel therapeutic candidates toward preclinical development.

References

  • Synthesis and Anticancer Activity Evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide Derivatives Containing (Benz)azole Moiety. (2014). PubMed. Available at: [Link]

  • Chauhan, D., et al. (2011). Preclinical Evaluation of a Novel SIRT1 Modulator SRT1720 in Multiple Myeloma Cells. British Journal of Haematology. Available at: [Link]

  • Dai, H., et al. (2023). Mechanism and design of allosteric activators of SIRT1. Protein & Cell. Available at: [Link]

  • In silico and in vitro identification of candidate SIRT1 activators from Indonesian medicinal plants compounds database. (2019). PubMed. Available at: [Link]

  • Milne, J. C., et al. (2007). Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes. Nature. Available at: [Link]

  • Screening SIRT1 Activators from Medicinal Plants as Bioactive Compounds against Oxidative Damage in Mitochondrial Function. (2014). PMC. Available at: [Link]

  • In silico and in vitro identification of candidate SIRT1 activators from Indonesian medicinal plants compounds database. (2019). Universitas Indonesia. Available at: [Link]

  • Pharmacological Investigation of a Novel Resveratrol-like SIRT1 Activator Endowed with a Cardioprotective Profile. (2025). MDPI. Available at: [Link]

  • 2-Amino-N-(4-methylthiazol-2-yl)acetamide. PubChem. Available at: [Link]

  • Resveratrol-like Compounds as SIRT1 Activators. (2022). PMC. Available at: [Link]

  • Innovative methods to increase Sirtuin-1 activity. (2020). OpenBU. Available at: [Link]

  • Resveratrol upregulates SIRT1 and inhibits cellular oxidative stress in the diabetic milieu: mechanistic insights. (2014). PMC. Available at: [Link]

  • Acetamide, N-(2-(4-thiazolyl)-5-benzimidazolyl)-. MolForge. Available at: [Link]

  • Mechanism of Human SIRT1 Activation by Resveratrol. (2005). The Journal of Biological Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Operational Handling of N-(2-Methylthiazol-4-yl)acetamide

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling aligns with both rigorous scientific principles and uncompromising safety standards. When dealing with functiona...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling aligns with both rigorous scientific principles and uncompromising safety standards. When dealing with functionalized heterocyclic compounds like N-(2-Methylthiazol-4-yl)acetamide , standard bio-waste or municipal disposal methods are drastically insufficient.

This guide provides a self-validating, step-by-step operational framework for the handling and disposal of this compound. By understanding the chemical causality behind these protocols, your team will not just follow rules—they will understand the mechanistic necessity of every safety measure.

PART 1: Physicochemical Hazard Profiling (The Causality of Disposal)

To design a fail-safe disposal protocol, we must first deconstruct the molecule. N-(2-Methylthiazol-4-yl)acetamide features a high heteroatom density, specifically a thiazole ring (containing sulfur and nitrogen) and an acetamide moiety (containing nitrogen and oxygen).

When subjected to thermal degradation or uncontrolled combustion, this specific atomic composition guarantees the generation of highly toxic and corrosive gases[1]. Understanding these degradation pathways dictates our disposal strategy.

Table 1: Physicochemical Hazards and Operational Implications
Molecular FeatureThermal Degradation ProductOperational Implication (Causality)
Thiazole Ring (Sulfur) Sulfur Oxides (SOx)Requires an alkaline scrubber during incineration to neutralize acidic gases and prevent environmental sulfuric acid emission[2].
Thiazole/Amide (Nitrogen) Nitrogen Oxides (NOx)Necessitates an afterburner to ensure complete combustion, preventing the release of toxic intermediate volatile organic compounds (VOCs)[3].
Organic Backbone (Carbon) Carbon Monoxide (CO)Demands high-temperature incineration (>1000°C) for complete oxidation to CO2[4].

PART 2: Primary Disposal Methodology: High-Temperature Incineration

Because of the severe NOx and SOx generation potential, direct landfill disposal or standard aqueous drain discharge is strictly prohibited. The only scientifically sound and regulatory-compliant method for disposing of N-(2-Methylthiazol-4-yl)acetamide is dissolution followed by high-temperature chemical incineration [3].

G LabWaste Solid Waste: Thiazole Derivative Dissolution Dissolve in Combustible Solvent LabWaste->Dissolution Incinerator Chemical Incinerator (>1000°C) Dissolution->Incinerator Afterburner Afterburner (VOC Destruction) Incinerator->Afterburner Scrubber Alkaline Scrubber (NOx/SOx Capture) Afterburner->Scrubber Emission Safe Environmental Emission Scrubber->Emission

Fig 1: Step-wise destruction pathway of N-(2-Methylthiazol-4-yl)acetamide via chemical incineration.

Step-by-Step Protocol: Preparation for Incineration

This protocol utilizes a self-validating system where each step visually or chemically confirms the success of the previous action.

  • Solvent Selection: In a certified, active fume hood, select a highly combustible, non-halogenated organic solvent (e.g., ethanol or methanol).

    • Causality: A combustible solvent acts as a thermal carrier, ensuring a uniform burn rate and sustained high temperatures in the incinerator, which is critical for breaking the highly stable thiazole ring[1].

  • Dissolution Process: Slowly add the solid N-(2-Methylthiazol-4-yl)acetamide waste to the solvent while stirring continuously.

    • Self-Validation Checkpoint: Visually confirm a completely clear solution. The absence of solid particulates ensures that the incinerator's injection nozzles will not clog, preventing dangerous pressure buildups.

  • Segregation & Transfer: Transfer the solution to a clearly labeled, chemically compatible hazardous waste carboy (e.g., High-Density Polyethylene - HDPE). Do not mix with halogenated waste.

    • Causality: Mixing with halogenated solvents (like Dichloromethane) generates highly toxic dioxins during incineration, which requires a completely different, much more expensive waste stream classification.

  • Incineration Execution (Facility Level): The waste must be transferred to a licensed disposal facility. The facility will inject the waste into an incinerator operating above 1000°C. The exhaust is routed through an afterburner and finally through a sodium hydroxide (NaOH) scrubber.

    • Self-Validation Checkpoint: Facility operators monitor the pH of the scrubber effluent. A stable, neutral pH confirms the successful capture and neutralization of the acidic SOx and NOx gases generated by the compound[2].

PART 3: Accidental Spill Response & Decontamination Workflow

Accidental releases of solid N-(2-Methylthiazol-4-yl)acetamide require immediate, systematic containment to prevent the inhalation of fine particulates and subsequent mucosal irritation ().

SpillResponse Spill Spill Detected PPE Don PPE (Respirator, Gloves) Spill->PPE Mist Mist with Solvent (Dust Suppression) PPE->Mist Collect Collect with Non-Sparking Tools Mist->Collect Label Route to Incineration Collect->Label

Fig 2: Immediate operational response and containment workflow for accidental chemical spills.

Step-by-Step Protocol: Spill Containment
  • Evacuation & PPE: Immediately isolate the spill radius. Don appropriate PPE, including a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and chemical splash goggles[4].

    • Causality: The compound is a respiratory and ocular irritant; preventing mucosal exposure is the absolute primary safety directive.

  • Dust Suppression (Critical Step): If the spill is solid powder, do NOT sweep dry . Lightly mist the spilled material with a compatible solvent (e.g., a small amount of water or isopropanol) to suppress aerosolization.

    • Causality: Dry sweeping generates airborne particulates, exponentially increasing the inhalation risk and expanding the laboratory contamination radius.

  • Collection: Use non-sparking tools (e.g., plastic scoops) to collect the dampened material into a sealable, hazardous waste container[5].

  • Surface Decontamination: Wash the spill area thoroughly with soap and water, followed by a final ethanol wipe-down. Collect all cleaning materials (paper towels, wipes) into the same hazardous waste container.

  • Waste Categorization: Label the container explicitly as "Hazardous Solid Waste: Contains Thiazole/Acetamide Derivatives" and route it to the dissolution and incineration workflow described in Part 2.

PART 4: Regulatory Compliance & Waste Categorization

Under standard global environmental regulations, this chemical waste must be rigorously tracked from generation to destruction to prevent environmental contamination[1].

  • United States (EPA/RCRA): While not inherently listed as an acutely hazardous "P-list" chemical, its disposal falls under general RCRA guidelines for hazardous organic waste due to its toxic combustion byproducts. It must be handled by a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • European Union (EWC): Classified under the European Waste Catalogue (EWC) codes for organic chemical processes (typically EWC 07 05 04* - other organic solvents, washing liquids, and mother liquors).

References

Sources

Handling

Personal protective equipment for handling N-(2-Methylthiazol-4-yl)acetamide

Topic: CAS Number: 57372-19-7 Molecular Formula: C₆H₈N₂OS[1] Executive Summary: Operational Safety Strategy Subject: Handling Protocols for N-(2-Methylthiazol-4-yl)acetamide (CAS 57372-19-7)[1] This directive establishes...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS Number: 57372-19-7 Molecular Formula: C₆H₈N₂OS[1]

Executive Summary: Operational Safety Strategy

Subject: Handling Protocols for N-(2-Methylthiazol-4-yl)acetamide (CAS 57372-19-7)[1]

This directive establishes the mandatory safety infrastructure for handling N-(2-Methylthiazol-4-yl)acetamide .[1] While currently classified under GHS as an Irritant (Skin/Eye/Respiratory) , the presence of the thiazole pharmacophore—common in bioactive kinase inhibitors—necessitates a Control Band 2 approach. We do not treat this merely as "dust"; we treat it as a potential bioactive agent.

This guide moves beyond generic SDS statements to provide a self-validating operational workflow. Your primary defense is engineering controls (fume hood); your secondary defense is PPE .[1]

Part 1: Chemical Risk Profile & Hazard Analysis

We must distinguish between the parent compound (Acetamide, Carc.[1] 2) and this specific derivative. Current data indicates this derivative acts primarily as a mucosal irritant, but structural alerts require strict inhalation control.[1]

Table 1: GHS Hazard Classification & Critical Endpoints
Hazard ClassCategoryH-CodeHazard StatementOperational Implication
Skin Irritation 2H315 Causes skin irritationContact dermatitis risk.[1][2] Double-gloving required for solution handling.[1]
Eye Irritation 2AH319 Causes serious eye irritationParticulate risk.[1][3] Safety glasses are insufficient; goggles required if outside hood.
STOT - SE 3H335 May cause respiratory irritationCRITICAL: Inhalation of dust triggers mucosal inflammation.[1] Zero-tolerance for open-bench weighing.

Scientist's Note: Unlike simple acetamide, this molecule contains a thiazole ring.[1] Thiazoles are often metabolic substrates for CYP450 enzymes. While specific toxicology is limited, Universal Precautions dictate we assume potential for sensitization upon repeated exposure.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

PPE is the final barrier. The selection below is based on permeation kinetics and physical state (solid powder vs. solution).

Hand Protection (Glove Selection)
  • Standard Handling (Dry Solid):

    • Material: Nitrile Rubber.[1]

    • Thickness: Minimum 0.11 mm (4 mil).

    • Rationale: Dry powders have low permeation rates.[1] Standard nitrile provides adequate abrasion resistance.[1]

  • Synthesis/Solution Handling (Dissolved in DMSO/DCM):

    • Material: High-Performance Nitrile or Laminate (Silver Shield®).

    • Protocol: Double-Gloving .

      • Inner Glove: 4 mil Nitrile (bright color).

      • Outer Glove: 5-8 mil Nitrile (dark color).

    • Validation: If the inner glove color becomes visible through a tear in the outer glove, immediately doff and wash.[1]

Respiratory Protection
  • Primary Control: Chemical Fume Hood (Certified face velocity: 80–100 fpm).[1]

  • Secondary Control (If hood unavailable or for spill cleanup):

    • Respirator: NIOSH-approved N95 or P95 filtering facepiece.[1]

    • Fit Testing: Mandatory annual fit test required for N95 usage.[1] Surgical masks offer zero protection against chemical irritants.

Ocular & Body Protection
  • Eyes: ANSI Z87.1 Chemical Splash Goggles. (Visors alone are insufficient against upward-drifting dust).[1]

  • Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt into skin if a flash fire occurs (thiazoles can be flammable).[1]

Part 3: Operational Workflow & Logic

This section details the step-by-step handling process. The logic is visualized in the diagram below.

Workflow Diagram: Risk Assessment & PPE Logic

PPE_Logic Start Task Identification State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Weighing Weighing/Transfer Solid->Weighing Reaction Synthesis/Heating Liquid->Reaction Control1 Engineering Control: Fume Hood (Sash < 18") Static Balance Enclosure Weighing->Control1 Primary Defense Control2 Engineering Control: Fume Hood (High Exhaust) Splash Guard Reaction->Control2 Primary Defense PPE_Solid PPE Required: 1. Nitrile Gloves (Single) 2. Splash Goggles 3. Lab Coat Control1->PPE_Solid Secondary Defense PPE_Liquid PPE Required: 1. Double Nitrile Gloves 2. Splash Goggles 3. Chemical Apron (if >1L) Control2->PPE_Liquid Secondary Defense

Figure 1: Decision logic for PPE selection based on physical state and activity.[1] Note the escalation to double-gloving for solutions.

Detailed Protocol: Weighing & Transfer
  • Preparation: Bring the container and a pre-tared vial into the Fume Hood.

  • Anti-Static Measure: Thiazole powders can be electrostatic.[1][4] Use an anti-static gun or wipe the spatula with an anti-static cloth to prevent "flying powder."

  • Transfer: Open the container only inside the hood. Transfer using a micro-spatula.

  • Decontamination: Wipe the exterior of the stock container with a Kimwipe dampened with ethanol before removing it from the hood. This prevents tracking invisible dust onto the lab bench.

Part 4: Emergency Response & Disposal

Spill Response (Dry Powder)
  • Isolate: Alert nearby personnel.

  • PPE Up: Don N95 respirator and double gloves.[1]

  • Contain: Do NOT dry sweep (generates dust).[1]

  • Clean: Cover spill with wet paper towels (water or ethanol) to dampen the powder.[1] Scoop up the wet slurry.

  • Wash: Clean area with soap and water.[1][5][6][7]

Disposal (RCRA Guidelines)
  • Waste Stream: Chemical Waste (Solid or Liquid).[1]

  • Labeling: Must be labeled "Non-Hazardous Chemical Waste" or "Irritant" depending on local EHS rules, but do not mix with Oxidizers (Nitric acid, Peroxides) as thiazoles can react vigorously.[1]

  • Container: High-density polyethylene (HDPE) or Glass.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: N-(2-Methylthiazol-4-yl)acetamide.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Methylthiazol-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Methylthiazol-4-yl)acetamide
© Copyright 2026 BenchChem. All Rights Reserved.